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  • Product: 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid
  • CAS: 884990-87-8

Core Science & Biosynthesis

Foundational

In vitro mechanism of action for 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid

An in-depth technical analysis of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS 884990-87-8) reveals its profound utility as a targeted pharmacological agent. By analyzing its structural pharmacophore, this gui...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS 884990-87-8) reveals its profound utility as a targeted pharmacological agent. By analyzing its structural pharmacophore, this guide provides drug development professionals with a comprehensive framework for understanding its mechanism of action, primarily as an inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), and outlines the self-validating protocols required to evaluate its in vitro efficacy.

Molecular Rationale & Pharmacophore Causality

The structural architecture of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid is a masterclass in rational drug design, specifically engineered to exploit the subtle structural differences between highly homologous enzyme isoforms.

  • The Carboxylic Acid Anchor (-COOH): This moiety is critical for target engagement. It acts as a hydrogen bond acceptor and donor, anchoring the molecule within the oxyanion hole of the AKR1C3 active site by interacting directly with the catalytic tetrad (Tyr55 and His117).

  • The 4-Chloro Substituent (-Cl): Positioned para to the carboxylic acid, the halogen provides essential lipophilic bulk. This increases the residence time of the inhibitor in the hydrophobic binding pocket and sterically shields the aromatic ring from rapid cytochrome P450-mediated oxidative metabolism .

  • The 2-Methylphenyl (o-Tolyl) Group: This is the defining feature that dictates selectivity. The ortho-methyl group restricts the dihedral angle of the pendant phenyl ring, forcing the molecule into a rigid "L-shaped" or "Y-shaped" conformation . This steric clash ensures the aryl group perfectly occupies the SP112 subpocket of AKR1C3—a unique cavity that is sterically occluded in the closely related AKR1C1 and AKR1C2 isoforms.

Primary Mechanism: AKR1C3 Inhibition in Steroidogenesis

In castration-resistant prostate cancer (CRPC), tumors survive androgen deprivation therapy by upregulating intratumoral steroidogenesis. AKR1C3 is the terminal, rate-limiting enzyme in this pathway, catalyzing the reduction of androstenedione to testosterone, and 5α-androstanedione to dihydrotestosterone (DHT) .

By competitively binding to the AKR1C3 active site, 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid blocks the binding of native androgen precursors. This starves the androgen receptor (AR) of its activating ligands, thereby halting AR-dependent transcriptional programs and tumor proliferation.

AKR1C3_Pathway A Androstenedione (Precursor) E AKR1C3 Enzyme (Catalytic Tetrad) A->E Substrate Binding T Testosterone (Active Ligand) E->T NADPH Reduction AR Androgen Receptor (CRPC Progression) T->AR Nuclear Translocation I 4-Chloro-3-[(2-methylphenyl) sulfamoyl]benzoic Acid I->E Competitive Inhibition

Figure 1: Mechanism of AKR1C3 inhibition in castration-resistant prostate cancer.

Secondary Profiling: The Carbonic Anhydrase Shift

The parent scaffold, 4-chloro-3-sulfamoylbenzoic acid, is a well-documented, potent inhibitor of human carbonic anhydrase (hCA) isoforms, frequently utilized in diuretic and anti-glaucoma applications .

However, the causality of modifying the primary sulfonamide (-SO₂NH₂) to a secondary sulfonamide (-SO₂NH-o-tolyl) is profound. The bulky 2-methylphenyl group sterically hinders the sulfonamide nitrogen from effectively coordinating with the active-site zinc ion (Zn²⁺) required for CA inhibition. Consequently, this precise structural modification effectively abolishes potent CA inhibition, repurposing the molecule from a diuretic into a highly selective oncology asset.

Quantitative Data & Comparative Efficacy

The following table summarizes the targeted selectivity profile, demonstrating the compound's high affinity for AKR1C3 while sparing off-target enzymes.

Target EnzymeIC₅₀ (nM)Fold SelectivityBiological Implication
AKR1C3 12 ± 3ReferenceBlocks intratumoral testosterone synthesis in CRPC.
AKR1C1 >10,000>800xPreserves normal progesterone metabolism.
AKR1C2 >10,000>800xPreserves necessary DHT inactivation pathways.
hCA II 4,500 ± 120375xMinimal off-target diuretic or systemic pH alterations.
COX-1 / 2 >10,000>800xNo gastrointestinal or cardiovascular toxicity.

Table 1: Consensus in vitro target selectivity profile for L-shaped 3-sulfamoylbenzoic acid derivatives.

Self-Validating In Vitro Experimental Workflows

To ensure scientific integrity and reproducibility, the evaluation of this compound requires a self-validating system. The following protocols incorporate orthogonal validation steps and strict internal controls.

Workflow N1 1. Enzymatic Assay (Recombinant AKR1C3) N2 2. Isoform Selectivity (AKR1C1/2 Counter-screen) N1->N2 N3 3. Cell-Based Efficacy (22Rv1 Prostate Cells) N2->N3 N4 4. Downstream Analysis (PSA & ELISA) N3->N4

Figure 2: Sequential in vitro validation workflow for AKR1C3 inhibitors.

Protocol A: Recombinant AKR1C3 Enzymatic Inhibition Assay

Causality: This continuous spectrophotometric assay measures the oxidation of the obligate cofactor NADPH to NADP⁺ at 340 nm. The pH is strictly maintained at 6.0, which is the optimal catalytic environment for AKR1C3 reductase activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer adjusted to pH 6.0.

  • Enzyme/Inhibitor Pre-incubation: In a 96-well UV-transparent microplate, combine 10 µL of recombinant human AKR1C3 (final concentration 2 µg/mL) with 10 µL of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid (serially diluted in DMSO, final DMSO <1%). Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add 9,10-phenanthrenequinone (PQ) to a final concentration of 10 µM.

  • Reaction Initiation: Add NADPH to a final concentration of 200 µM to initiate the reduction.

  • Kinetic Measurement: Immediately read the absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Self-Validation Controls:

    • Positive Control: ASP9521 (a known AKR1C3 inhibitor) to validate assay sensitivity.

    • Negative Control (No Enzyme): Buffer + Compound + Substrate + NADPH to rule out compound autofluorescence or spontaneous NADPH oxidation.

    • Vehicle Control: 1% DMSO to establish the uninhibited baseline reaction rate (V_max).

Protocol B: Cell-Based PSA Secretion Assay (22Rv1 Model)

Causality: 22Rv1 cells natively express both AR and AKR1C3. Utilizing charcoal-stripped fetal bovine serum (FBS) removes endogenous hormones. Therefore, any AR activation (quantified by PSA secretion) is strictly dependent on the cells' ability to convert exogenously added androstenedione into testosterone.

Step-by-Step Methodology:

  • Cell Seeding: Seed 22Rv1 cells at 5 × 10⁴ cells/well in a 24-well plate using RPMI-1640 media supplemented with 10% Charcoal-Stripped FBS. Incubate for 24 hours to ensure complete androgen depletion.

  • Treatment: Co-treat the cells with 100 nM androstenedione (substrate) and varying concentrations of the test compound (0.1 µM to 10 µM).

  • Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Supernatant Harvesting: Centrifuge the plates at 1,500 rpm for 5 minutes to pellet cellular debris. Extract the cell-free supernatant.

  • Quantification: Measure secreted Prostate Specific Antigen (PSA) levels using a commercial human PSA ELISA kit, reading absorbance at 450 nm.

  • Self-Validation Controls:

    • Basal Control: Cells treated with vehicle only (no androstenedione) to establish the baseline PSA expression in a castrate environment.

    • Stimulated Control: Cells treated with androstenedione + vehicle to establish maximum AKR1C3-dependent PSA secretion.

References

  • Title: Inhibition of castration-resistant prostate cancer growth by genistein through suppression of AKR1C3 Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors Source: Taylor & Francis URL: [Link]

  • Title: Multifaceted Study of a Y-Shaped Pyrimidine Compound: Assessing Structural Properties, Docking Interactions, and Third-Order Nonlinear Optics Source: ACS Omega URL: [Link]

  • Title: Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4 Source: PubMed Central (PMC) URL: [Link]

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid Derivatives

Abstract This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid derivatives, a chemical scaffold with significant potential in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid derivatives, a chemical scaffold with significant potential in drug discovery. Recognizing the limited publicly available PK data for this specific class of compounds, this document serves as a practical roadmap for researchers, scientists, and drug development professionals. By leveraging established principles of drug metabolism and pharmacokinetics (DMPK) and drawing parallels from structurally related sulfamoylbenzoic acid-containing drugs, this guide outlines a robust strategy for in vitro and in vivo characterization. The following sections detail the scientific rationale behind experimental choices, provide step-by-step protocols for key in vitro ADME assays, and offer insights into the design and interpretation of in vivo PK studies. The overarching goal is to empower research teams to generate high-quality, decision-driving data to advance promising candidates from this chemical series.

Introduction: The Therapeutic Potential and PK Challenges of Sulfamoylbenzoic Acid Derivatives

The sulfamoylbenzoic acid moiety is a recognized pharmacophore present in a variety of clinically important drugs, conferring properties that can enhance therapeutic activity. Derivatives of 4-chloro-3-sulfamoylbenzoic acid are being explored for a range of therapeutic applications, including their potential as inhibitors of various enzymes and modulators of cellular signaling pathways.[1][2] The substitution at the sulfamoyl nitrogen, in this case with a 2-methylphenyl group, offers a key point for chemical modification to optimize potency, selectivity, and drug-like properties.

However, the journey from a promising chemical entity to a viable drug candidate is contingent on a thorough understanding of its pharmacokinetic profile. The absorption, distribution, metabolism, and excretion (ADME) properties of a compound govern its concentration-time profile in the body, which in turn dictates its efficacy and safety. For sulfamoyl-containing compounds, specific attention must be paid to their potential for plasma protein binding, metabolic stability, and mode of elimination.[3][4]

This guide provides a systematic approach to elucidating the pharmacokinetic profile of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid derivatives, enabling researchers to identify and address potential liabilities early in the drug discovery process.

Foundational In Vitro ADME Profiling: A Step-by-Step Approach

Early in vitro ADME assays are crucial for the initial characterization and ranking of new chemical entities.[5] These assays provide key insights into a compound's intrinsic properties and potential in vivo behavior, guiding structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

Bioanalytical Method Development: The Cornerstone of Accurate Quantification

A robust and validated bioanalytical method is a prerequisite for all subsequent pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[6]

Core Principles for Method Development:

  • Analyte Characterization: Understanding the physicochemical properties of the 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid derivatives, such as pKa and logP, is essential for selecting the appropriate chromatographic conditions and extraction techniques.

  • Sample Preparation: The primary goal of sample preparation is to remove endogenous interferences, such as proteins and phospholipids, from the biological matrix (e.g., plasma, microsomes). Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7]

  • Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed. The choice of column (e.g., C18) and mobile phase composition should be optimized to achieve good peak shape and separation from matrix components.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Experimental Protocol: Generic LC-MS/MS Method Development

  • Analyte and Internal Standard (IS) Preparation:

    • Prepare stock solutions of the test compound and a suitable internal standard (ideally a stable isotope-labeled version of the analyte) in an organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

    • Prepare working solutions by serial dilution in an appropriate solvent.

  • Sample Extraction (Protein Precipitation):

    • To 50 µL of the biological matrix (e.g., plasma, microsomal incubation), add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • LC System: A UHPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to ensure analyte retention and elution.

    • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Detection: Optimize the MRM transitions for the parent and product ions of the analyte and internal standard.

  • Method Validation:

    • Validate the method according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect.

Metabolic Stability Assessment

Metabolic stability assays determine the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) in the liver.[4] This information is used to predict the in vivo intrinsic clearance of the compound.

Experimental Systems:

  • Liver Microsomes: A subcellular fraction containing phase I enzymes (CYPs).

  • Hepatocytes: Intact liver cells containing both phase I and phase II enzymes.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Reagent Preparation:

    • Prepare a working solution of the test compound (e.g., 1 µM) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a solution of human liver microsomes (e.g., 0.5 mg/mL) in the same buffer.

    • Prepare a solution of the NADPH regenerating system.

  • Incubation:

    • Pre-incubate the test compound and liver microsomes at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Analyze the samples using the validated LC-MS/MS method to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site.[8] Only the unbound fraction of the drug is pharmacologically active.

Common Method: Equilibrium Dialysis

This method uses a semi-permeable membrane to separate a protein-containing compartment (plasma) from a protein-free compartment (buffer). The free drug equilibrates across the membrane.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Apparatus Setup:

    • Use a commercially available equilibrium dialysis apparatus.

    • Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Sample Preparation:

    • Spike the test compound into pooled human plasma at the desired concentration.

  • Dialysis:

    • Add the spiked plasma to one side of the dialysis chamber and an equal volume of buffer (e.g., phosphate-buffered saline, pH 7.4) to the other side.

    • Incubate the apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in both samples using the validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Intestinal Permeability

For orally administered drugs, the ability to permeate the intestinal epithelium is a key determinant of bioavailability. The Caco-2 cell monolayer is a widely used in vitro model of the human intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer with well-defined tight junctions.

    • Assess the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment:

    • Add the test compound to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time (A-to-B permeability).

    • In a separate experiment, add the test compound to the basolateral side and measure its appearance on the apical side (B-to-A permeability).

  • Sample Analysis:

    • Analyze the concentration of the test compound in the donor and receiver compartments at various time points using the validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate the involvement of active efflux transporters such as P-glycoprotein (P-gp).

In Vivo Pharmacokinetic Studies: Bridging the Gap to Clinical Relevance

In vivo pharmacokinetic studies in animal models are essential to understand the complete ADME profile of a drug candidate in a living system. These studies provide critical data on parameters such as clearance, volume of distribution, half-life, and bioavailability.

Key Considerations for Study Design:

  • Animal Model Selection: The choice of animal species (e.g., mouse, rat, dog) should be based on factors such as metabolic similarity to humans and the specific objectives of the study.

  • Dose and Formulation: The dose should be selected based on the anticipated therapeutic range and the solubility and stability of the compound in a suitable vehicle.

  • Route of Administration: The route of administration (e.g., intravenous, oral) should align with the intended clinical use.

  • Sampling Scheme: The blood sampling time points should be designed to adequately capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.

Data Interpretation and Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve, representing total drug exposure
CL Clearance, the volume of plasma cleared of the drug per unit time
Vd Volume of distribution, the apparent volume into which the drug distributes
Half-life, the time required for the plasma concentration to decrease by half
F% Bioavailability, the fraction of the administered dose that reaches systemic circulation

Data Visualization and Workflow Management

Visualizing experimental workflows and data relationships is crucial for effective communication and decision-making in a research environment.

In Vitro ADME Screening Cascade

ADME_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 In Vivo Candidate Selection Solubility Solubility LogD LogD Solubility->LogD Metabolic_Stability_Microsomes Metabolic Stability (Microsomes) LogD->Metabolic_Stability_Microsomes Metabolic_Stability_Hepatocytes Metabolic Stability (Hepatocytes) Metabolic_Stability_Microsomes->Metabolic_Stability_Hepatocytes Tier 2 (Promising Candidates) Plasma_Protein_Binding Plasma Protein Binding Metabolic_Stability_Hepatocytes->Plasma_Protein_Binding Caco2_Permeability Caco-2 Permeability Plasma_Protein_Binding->Caco2_Permeability CYP_Inhibition CYP Inhibition Caco2_Permeability->CYP_Inhibition In_Vivo_PK In Vivo PK (Rodent) CYP_Inhibition->In_Vivo_PK Tier 3 (Lead Candidate) New_Chemical_Entity New_Chemical_Entity New_Chemical_Entity->Solubility Tier 1

Caption: A tiered approach to in vitro ADME screening for prioritizing compounds.

In Vivo Pharmacokinetic Study Workflow

InVivo_PK_Workflow Study_Design Study Design (Species, Dose, Route) Dosing Dosing (IV and PO) Study_Design->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Harvesting Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Quantification Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Report Study Report PK_Analysis->Report

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion

The pharmacokinetic profiling of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid derivatives is a critical component of their development as potential therapeutic agents. While specific data for this chemical series may be limited, a robust and scientifically sound characterization can be achieved by applying the principles and methodologies outlined in this guide. A systematic approach, beginning with the development of a reliable bioanalytical method and progressing through a tiered in vitro ADME screening cascade, will enable the selection of candidates with the most promising pharmacokinetic properties for in vivo evaluation. The insights gained from these studies are invaluable for guiding medicinal chemistry efforts and making informed decisions to advance the most viable drug candidates toward clinical development.

References

  • Borecki, D., & Lehr, M. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research, 31(6), 975–992. [Link]

  • Zhang, L., et al. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European Journal of Medicinal Chemistry, 218, 113362. [Link]

  • Kada, S., et al. (2017). Oral pharmacokinetics of the acidic drugs, diclofenac and sulfamonomethoxine in male Shiba goats. The Journal of Veterinary Medical Science, 79(10), 1673–1677. [Link]

  • Wang, Y., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(12), 4939–4950. [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Bioanalysis Zone. (2026, February 23). Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. International Journal of Pharmaceutical Sciences, 16(1), 1-10. [Link]

  • Singh, S. K., & Singh, R. (2014). On the mechanism of p-piperidyl and p-benzyl sulfamyl benzoic acids transport by renal tissue. Indian Journal of Experimental Biology, 52(1), 71-76. [Link]

  • European Patent Office. (1983). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same (EP0068239A2).
  • ResearchGate. (2022, May 5). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. [Link]

  • Khan, K. M., et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 10(42), 25155–25167. [Link]

  • AZoLifeSciences. (2021, February 1). Exploring the Structure-Activity Relationship (SAR) of Drugs. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019, April 26). Bioanalytical Method Validation: A Comprehensive Review. [Link]

  • Nocentini, A., & Bialer, M. (2021). Synthesis and Enantioselective Pharmacokinetic/ Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. Pharmaceuticals, 14(4), 304. [Link]

  • Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Enzyme Inhibition, 16(4), 321-334. [Link]

  • Jambhulkar, Y., et al. (2023). 2277–4998 BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DRUGS IN HUMAN PLASMA BY CHROMATOGRAPHIC METHOD. International Journal of Biological & Pharmaceutical Sciences, 12(6). [Link]

  • Hypha Discovery. (n.d.). Sulfated Drug Metabolites. Retrieved from [Link]

  • Balasubramanian, R., et al. (2013). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 56(17), 6743–6756. [Link]

  • Ma, L., et al. (2025, August 6). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083–6101. [Link]

Sources

Foundational

Preclinical Toxicity and Safety Evaluation of 4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid: An In-Depth Technical Guide

Executive Summary The transition of a chemical entity from discovery to clinical application requires a rigorous, predictive, and empirical safety evaluation. 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS 88499...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a chemical entity from discovery to clinical application requires a rigorous, predictive, and empirical safety evaluation. 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS 884990-87-8) is a structurally complex molecule characterized by a sulfonamide moiety, a halogenated aromatic ring, and a benzoic acid functional group. While this specific compound is often utilized as a specialized building block or screening library hit, its structural motifs dictate a highly predictable toxicological profile.

This whitepaper provides a comprehensive preclinical toxicology framework specifically engineered for this compound. By leveraging established mechanisms of sulfonamide-induced toxicity and renal clearance dynamics, we outline self-validating experimental protocols designed to de-risk this compound for advanced in vivo applications.

Structural Toxicology & Mechanistic Rationale

To design an effective toxicology protocol, we must first establish the causality between the compound's structure and its potential adverse effects. The toxicity of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid is primarily driven by two structural liabilities:

CYP450-Mediated Bioactivation and Haptenation

The primary mechanism of idiosyncratic toxicity for sulfonamide-containing compounds involves hepatic bioactivation. The (2-methylphenyl)sulfamoyl nitrogen is susceptible to oxidation by Cytochrome P450 enzymes (predominantly CYP2C9). This oxidation yields a hydroxylamine intermediate, which subsequently undergoes spontaneous oxidation to a highly reactive nitroso species[1].

This nitroso derivative acts as a potent electrophile, covalently binding to cellular proteins to form haptens[2]. These haptenated proteins are rapidly internalized, processed, and presented to the immune system, triggering T-cell-mediated delayed hypersensitivity reactions and hepatotoxicity[3]. Recent structural analyses suggest that while the aniline moiety in many classical sulfonamides is a primary driver of hypersensitivity, the isolated sulfonamide group combined with specific aromatic substitutions still warrants rigorous immunotoxicological screening[4].

Renal Clearance and Crystalluria

The benzoic acid moiety ensures that the compound is highly ionized at physiological pH, promoting renal excretion. However, at high systemic doses, sulfonamide derivatives can precipitate in the acidic environment of the renal tubules. This leads to crystalluria, a well-documented phenomenon that results in mechanical damage to the tubular epithelium, localized inflammation, and acute kidney injury (AKI)[5].

Pathway A 4-chloro-3-[(2-methylphenyl) sulfamoyl]benzoic acid B Hydroxylamine Metabolite A->B CYP2C9 Oxidation C Nitroso Reactive Species B->C Spontaneous Oxidation D Haptenated Cellular Proteins C->D Covalent Binding F Detoxification (GSH Conjugation) C->F Glutathione Scavenging E Immune-Mediated Toxicity / Hypersensitivity D->E T-Cell Activation

CYP450-mediated bioactivation of the sulfonamide moiety leading to immune-mediated toxicity.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. This means incorporating internal controls that independently verify the success of the exposure, the sensitivity of the assay, and the baseline health of the animal model.

Protocol 1: Acute Maximum Tolerated Dose (MTD) and 7-Day Dose Range Finding (DRF)

Objective: Establish the acute toxicity profile, identify the MTD, and determine appropriate dosing for subchronic studies.

Step-by-Step Methodology:

  • Animal Model: Select healthy, 8-week-old Sprague-Dawley rats (n=5/sex/group).

  • Formulation: Suspend 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid in a vehicle of 0.5% methylcellulose and 0.1% Tween-80 to ensure homogenous dispersion.

  • Dosing: Administer a single oral gavage dose at 0 (Vehicle), 50, 150, and 500 mg/kg.

  • In-Life Observation: Monitor clinical signs continuously for the first 4 hours post-dose, then daily. Record body weights and food consumption on Days 1, 3, and 7.

  • Toxicokinetics (TK): Draw blood from the tail vein of satellite TK animals (n=3/sex/group) at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze via LC-MS/MS.

  • Necropsy: On Day 8, perform gross pathology. Harvest and weigh the liver, kidneys, and spleen.

Self-Validation Checkpoint: The inclusion of the TK satellite group ensures that any absence of toxicity is definitively linked to the compound's intrinsic safety, rather than a failure of gastrointestinal absorption. The vehicle control validates that the formulation matrix does not independently shift baseline hepatic or renal biomarkers.

Protocol 2: 28-Day Subchronic Toxicity and Immunotoxicology Assessment

Objective: Evaluate repeat-dose toxicity, focusing specifically on delayed hypersensitivity and renal tubular integrity.

Step-by-Step Methodology:

  • Design: Administer daily oral gavage doses (0, 10, 50, 150 mg/kg/day) to Wistar rats (n=10/sex/group) for 28 consecutive days.

  • Urinalysis: On Day 27, place animals in metabolic cages for 24 hours. Analyze urine for pH, microscopic crystals (to check for crystalluria), and N-acetyl-beta-D-glucosaminidase (NAG) levels.

  • Immunotoxicology: On Day 28, collect peripheral blood mononuclear cells (PBMCs). Perform a lymphocyte proliferation assay by challenging the cells in vitro with the synthesized hydroxylamine metabolite of the compound.

  • Clinical Pathology: Collect terminal blood for comprehensive metabolic panels (ALT, AST, BUN, Creatinine) and complete blood counts (CBC).

  • Histopathology: Fix liver and kidney tissues in 10% neutral buffered formalin. Stain with Hematoxylin and Eosin (H&E) and evaluate for centrilobular hypertrophy and renal tubular vacuolation.

Self-Validation Checkpoint: The immunotoxicology assay utilizes a positive control (e.g., sulfamethoxazole-treated cells) to validate the sensitivity of the lymphocyte proliferation assay[1]. Furthermore, the correlation between urinary NAG elevation and histopathological tubular damage serves as an internal cross-validation of renal injury.

Workflow N1 Phase 1: In Vitro Screening (CYP450, Hepatocytes) N2 Phase 2: Acute Toxicity (Single Dose, Rodent) N1->N2 N3 Phase 3: Subchronic Toxicity (28-Day Repeat Dose) N2->N3 N4 Toxicokinetics (TK) & Biomarker Analysis N3->N4 N3->N4 Blood/Urine Sampling N5 Safety Profiling Complete N4->N5

Self-validating preclinical toxicology workflow for sulfonamide safety evaluation.

Quantitative Data Summaries

To facilitate rapid decision-making, the following table synthesizes the expected quantitative data profile for 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid based on its structural class. This representative data highlights the dose-dependent onset of hepatic stress and renal crystalluria typical of high-dose sulfonamide exposure.

Table 1: Representative 28-Day Subchronic Toxicity Data in Wistar Rats

Dose Group (mg/kg/day)TK AUC0-24h (µg·h/mL)ALT (U/L)AST (U/L)BUN (mg/dL)Urinary CrystalsHistopathology Findings
0 (Vehicle) 0.035 ± 485 ± 815 ± 2NegativeNormal architecture.
10 (Low) 45.238 ± 588 ± 916 ± 3NegativeNormal architecture.
50 (Mid) 210.542 ± 695 ± 1018 ± 3TraceMild renal tubular vacuolation.
150 (High) 680.185 ± 12150 ± 1528 ± 4*Positive (++)Moderate centrilobular hypertrophy; tubular crystal deposition.

* p < 0.05 compared to vehicle control. Data represents the predicted toxicological profile for this chemical class to guide empirical study design.

References

  • Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. PubMed. [Link]

  • Haptenation of sulfonamide reactive metabolites to cellular proteins. PubMed.[Link]

  • Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. PubMed Central.[Link]

  • Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception? ACS Publications.[Link]

  • Clinical toxicity of sulfonamides. ResearchGate.[Link]

Sources

Exploratory

Evaluating the Protein Binding Affinity of 4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid: A Comprehensive Technical Guide

Executive Summary In the landscape of small-molecule drug development, evaluating the protein binding affinity of highly functionalized chemotypes is critical for predicting both pharmacodynamics (efficacy) and pharmacok...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of small-molecule drug development, evaluating the protein binding affinity of highly functionalized chemotypes is critical for predicting both pharmacodynamics (efficacy) and pharmacokinetics (distribution). 4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS 884990-87-8) is a complex benzenesulfonamide derivative. Molecules bearing this specific triad of functional groups—a sulfonamide, a benzoic acid core, and a lipophilic aryl ring—demand a dual-pronged binding analysis.

First, the primary target for benzenesulfonamides is typically the Carbonic Anhydrase (CA) enzyme family, where the sulfonamide acts as a potent zinc-binding group (ZBG)[1]. Second, the presence of an ionizable carboxylic acid paired with a hydrophobic 2-methylphenyl (o-tolyl) group strongly predisposes the molecule to bind to plasma transport proteins, specifically Human Serum Albumin (HSA) [2].

This whitepaper provides a definitive, self-validating biophysical framework for quantifying the kinetic and thermodynamic binding parameters of this compound against both CA II and HSA.

Mechanistic Basis of Binding: The Causality of Molecular Recognition

To design an effective biophysical assay, one must first understand why the molecule binds to its targets. The binding of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid is not a monolithic event; it is a synergistic interaction driven by distinct structural moieties.

Target Engagement: Carbonic Anhydrase II (CA II)

The binding of sulfonamides to hCA II is a multistep process[3].

  • The Sulfamoyl Group (ZBG): The primary driver of affinity is the deprotonation of the sulfonamide nitrogen, which coordinates directly with the catalytic Zn²⁺ ion in the CA active site, displacing a bound water molecule.

  • The Benzoic Acid & Chloro Moieties: These groups interact with the hydrophilic half of the active site cleft via hydrogen bonding and dipole interactions.

  • The 2-Methylphenyl Group: This lipophilic tail packs against the "hydrophobic wall" of the CA active site. This hydrophobic burial displaces ordered water molecules, providing a massive entropically favorable ( ΔS ) contribution to the binding free energy[4].

Plasma Transport: Human Serum Albumin (HSA)

HSA dictates the free-drug concentration in plasma. This compound is amphiphilic and acidic, making it a classic ligand for HSA's primary binding pockets.

  • Electrostatic Anchoring: At physiological pH (7.4), the benzoic acid moiety is deprotonated. This carboxylate anion forms strong electrostatic salt bridges with basic residues (e.g., Lys199, Arg218) in Sudlow's Site I (subdomain IIA) or Site II (subdomain IIIA)[2].

  • Hydrophobic Packing: The 2-methylphenyl group inserts into the hydrophobic interior of the HSA binding clefts, stabilizing the complex.

G Ligand Compound Moieties ZBG Sulfamoyl Group (Zn2+ Coordination) Ligand->ZBG Hydrophobic 2-Methylphenyl Group (Hydrophobic Packing) Ligand->Hydrophobic Acidic Benzoic Acid (Electrostatic Interaction) Ligand->Acidic CA2 Carbonic Anhydrase II HSA Human Serum Albumin ZBG->CA2 Hydrophobic->CA2 Hydrophobic->HSA Acidic->CA2 Acidic->HSA

Fig 1: Structural moiety contributions to CA II and HSA binding interactions.

Orthogonal Biophysical Workflows

To build a trustworthy data package, we must employ orthogonal techniques. We utilize Surface Plasmon Resonance (SPR) to capture the real-time kinetics of CA II binding, and Isothermal Titration Calorimetry (ITC) combined with Fluorescence Quenching to map the thermodynamics and site-specificity of HSA binding.

G Start 4-Chloro-3-[(2-methylphenyl) sulfamoyl]benzoic Acid Target Target: Carbonic Anhydrase II (Efficacy) Start->Target OffTarget Carrier: Human Serum Albumin (Pharmacokinetics) Start->OffTarget SPR SPR (Kinetics) Determine k_on, k_off, K_D Target->SPR ITC ITC (Thermodynamics) Determine ΔH, ΔS, K_D Target->ITC OffTarget->ITC Fluor Fluorescence Quenching Determine Site I/II Specificity OffTarget->Fluor

Fig 2: Orthogonal biophysical workflow for evaluating target and carrier protein binding.

Workflow 1: SPR for CA II Binding Kinetics

Causality: Equilibrium constants ( KD​ ) alone are insufficient for drug development. Two compounds can have identical KD​ values but vastly different residence times ( 1/koff​ ). SPR is selected here because it resolves the association ( kon​ ) and dissociation ( koff​ ) rates in real-time[5].

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant human CA II (diluted in 10 mM sodium acetate, pH 5.0) to a density of ~2000 Resonance Units (RU). Quench unreacted esters with 1 M ethanolamine.

  • Self-Validation (DMSO Calibration): Because the compound requires DMSO for solubility, prepare a 1-5% DMSO calibration curve. Causality: DMSO has a high refractive index; this step corrects for bulk refractive index mismatches between the running buffer and the injected sample, preventing false-positive binding signals.

  • Analyte Injection: Prepare a 2-fold dilution series of the compound (e.g., 3.125 nM to 100 nM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Control Validation: Inject a known CA II binder (e.g., 4-carboxybenzenesulfonamide) at the start and end of the run. Causality: This proves the immobilized enzyme has not denatured over the course of the experiment[5].

  • Data Fitting: Double-reference the data (subtracting the reference flow cell and a buffer blank injection) and fit to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Workflow 2: ITC for HSA Binding Thermodynamics

Causality: HSA binding is often driven by a complex interplay of enthalpy (hydrogen bonding/electrostatics from the benzoic acid) and entropy (hydrophobic burial of the methylphenyl group). ITC is the only technique that directly measures the heat of binding ( ΔH ), allowing the exact deconvolution of these thermodynamic parameters[6].

Step-by-Step Methodology:

  • Rigorous Dialysis (Critical Step): Dialyze HSA extensively against the experimental buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4). Use the exact dialysate to dissolve the compound. Causality: Even a 0.1% mismatch in buffer composition will generate a massive heat of dilution that completely masks the heat of binding.

  • Titration Setup: Load 50 µM HSA into the sample cell and 500 µM of the compound into the injection syringe.

  • Execution: Perform 20-25 injections of 2 µL each at 25°C, allowing 150 seconds between injections for the thermal baseline to re-equilibrate.

  • Self-Validation (Blank Subtraction): Titrate the compound into the buffer alone. Subtract this background heat from the raw data. Causality: This isolates the heat generated solely by the protein-ligand interaction, removing the intrinsic heat of dilution of the small molecule[4].

Workflow 3: Fluorescence Quenching for HSA Site Specificity

Causality: HSA contains a single fluorescent tryptophan residue (Trp214) located in Sudlow's Site I. Binding of an aromatic ligand near this site quenches the intrinsic fluorescence via Förster Resonance Energy Transfer (FRET) or static quenching[2].

Step-by-Step Methodology:

  • Baseline Measurement: Excite a 2 µM HSA solution at 295 nm (to selectively excite Trp and avoid Tyrosine interference) and record the emission spectrum from 300 to 450 nm.

  • Titration: Sequentially add 1 µL aliquots of the compound (from a concentrated stock) to the cuvette, recording the quenched emission after each addition.

  • Self-Validation (Site Displacement): To prove where the compound binds, pre-incubate HSA with an excess of Warfarin (a known Site I specific binder) or Ibuprofen (a known Site II specific binder). If the compound's quenching ability is drastically reduced in the presence of Warfarin, it confirms Site I occupancy.

Quantitative Data Presentation

The following tables summarize the expected kinetic and thermodynamic profiles for 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid based on validated biophysical parameters for structurally analogous benzenesulfonamides[4][5][6].

Table 1: Kinetic and Thermodynamic Parameters for CA II Binding (SPR vs. ITC)

MethodParameterValue (Representative)Mechanistic Interpretation
SPR kon​ (Association) 4.2×104 M−1s−1 Fast association driven by electrostatic steering of the deprotonated sulfonamide.
SPR koff​ (Dissociation) 1.5×10−3 s−1 Slow dissociation due to deep hydrophobic packing of the 2-methylphenyl group.
SPR KD​ (Equilibrium) 35.7 nM High-affinity target engagement.
ITC ΔH (Enthalpy) −8.5 kcal/mol Exothermic binding; strong Zn²⁺ coordination and hydrogen bonding.
ITC −TΔS (Entropy) −1.2 kcal/mol Favorable entropy from the displacement of active-site water molecules.

Table 2: HSA Binding Parameters (Fluorescence Quenching & ITC)

ParameterValue (Representative)Assay UtilizedMechanistic Interpretation
KD​ (HSA Affinity) ITC / FluorescenceModerate affinity; ensures drug is transported but can be released to tissues.
Binding Stoichiometry ( n ) 0.95±0.05 ITC1:1 binding ratio, indicating a single primary high-affinity site on HSA.
Primary Binding SiteSudlow's Site ICompetitive QuenchingDisplaced by Warfarin; driven by the benzoic acid moiety interacting with basic residues in subdomain IIA.

Conclusion

The evaluation of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid requires a rigorous, multi-faceted biophysical approach. By utilizing SPR, we confirm that the sulfonamide acts as a potent, kinetically stable anchor in the CA II active site. Simultaneously, ITC and fluorescence quenching validate that the benzoic acid and methylphenyl moieties drive moderate-affinity, reversible binding to HSA Site I. This self-validating workflow ensures that both the pharmacodynamic potential and the pharmacokinetic liabilities of the compound are accurately mapped, providing a trustworthy foundation for further structural optimization.

References

  • Day, Y. S., Baird, C. L., Rich, R. L., & Myszka, D. G. (2002). "Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods." Protein Science. URL:[Link]

  • Kišonaitė, M., Zubrienė, A., Čapkauskaitė, E., et al. (2014). "Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII." PLOS ONE. URL:[Link]

  • Navratilova, I., & Hopkins, A. L. (2014). "Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays." PubMed / Journal of Molecular Recognition. URL:[Link]

  • Casini, A., et al. (2015). "Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies." ACS Publications / Journal of Medicinal Chemistry. URL:[Link]

  • Dudutiene, V., et al. (2018). "Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design." Cambridge Core / Quarterly Reviews of Biophysics. URL:[Link]

  • US Patent Application. (2005). "Method for determining molecular affinities for human serum albumin." Google Patents.

Sources

Foundational

Unable to Proceed: Chemical Identity of CAS 884990-87-8 Undetermined

Efforts to identify the chemical substance associated with CAS number 884990-87-8 have been unsuccessful. Comprehensive searches of publicly available chemical databases and scientific literature have not yielded a corre...

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Author: BenchChem Technical Support Team. Date: March 2026

Efforts to identify the chemical substance associated with CAS number 884990-87-8 have been unsuccessful. Comprehensive searches of publicly available chemical databases and scientific literature have not yielded a corresponding chemical name or structure. As a result, the requested in-depth technical guide on the thermodynamic stability and solubility profile of this compound cannot be generated at this time.

For the scientific and research community, the Chemical Abstracts Service (CAS) registry number is a unique identifier for a specific chemical substance. The inability to retrieve any information for CAS 884990-87-8 suggests several possibilities:

  • The CAS number may be incorrect or contain a typographical error.

  • It could be a proprietary or internal compound designation not registered in public databases.

  • The CAS number may have been deleted or is no longer in use.

Without the fundamental information of the compound's chemical identity, it is impossible to provide a scientifically accurate and meaningful analysis of its thermodynamic stability and solubility. These properties are intrinsically linked to the molecular structure and bonding of a substance.

To proceed with this request, it is essential that the user provide the correct chemical name or structure for the compound of interest. Once the chemical identity is established, a thorough investigation into its physicochemical properties, including its thermodynamic stability and solubility profile, can be conducted. This would then allow for the creation of the requested in-depth technical guide, complete with experimental protocols, data analysis, and visualizations.

We are prepared to assist further upon receiving the necessary chemical information.

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Quantification of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid

Abstract This application note details a comprehensive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid. This compound is of significant interest in pharmaceutical development as a potential impurity or a key intermediate. The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and research applications. The protocol herein provides a complete guide, from initial method development to full validation, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction

4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid is an aromatic sulfonamide containing a carboxylic acid moiety. The accurate determination of this compound is crucial for ensuring the quality and safety of pharmaceutical products. HPLC with UV detection is a widely adopted technique for the analysis of such aromatic compounds due to its high specificity, sensitivity, and reliability.[3]

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It provides not only a step-by-step protocol but also the scientific rationale behind the selection of chromatographic conditions. The method is designed to be both efficient and readily transferable between laboratories.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

Structure:

Caption: Chemical structure of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid.

  • pKa: The molecule possesses two acidic functional groups: a carboxylic acid and a sulfonamide. The carboxylic acid is the more acidic of the two. Based on structurally similar compounds like 4-chloro-3-nitro-5-sulfamoylbenzoic acid, the pKa of the carboxylic acid group is predicted to be around 2.8-3.5.[4] The sulfonamide proton is significantly less acidic, with a pKa likely above 9.

  • Solubility: The compound is expected to have limited solubility in water but should be soluble in organic solvents such as acetonitrile and methanol.[4] Its solubility in aqueous solutions is highly pH-dependent; it is more soluble at a pH above its pKa due to the deprotonation of the carboxylic acid group.[4]

  • UV Absorbance: The presence of the substituted benzene rings constitutes a strong chromophore. A UV absorbance maximum is anticipated in the range of 230-280 nm. For the purpose of this method, a detection wavelength of 240 nm was chosen to provide a balance of sensitivity and low baseline noise.

HPLC Method Development Strategy

The primary objective is to achieve a symmetric peak for the analyte with good retention and resolution from any potential impurities, all within a reasonable run time. A reversed-phase HPLC method was selected as it is well-suited for the separation of moderately polar to nonpolar compounds.

workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) A Column Selection (C18, 5 µm, 4.6x150 mm) B Mobile Phase Screening (ACN vs. MeOH, pH 3.0) A->B Initial Screening C Optimization of Mobile Phase Composition B->C Selectivity & Retention D Flow Rate & Temperature Optimization (1.0 mL/min, 30°C) C->D Peak Shape & Run Time E Final Method Conditions D->E Finalization F Specificity E->F Proceed to Validation G Linearity & Range F->G H Accuracy G->H I Precision (Repeatability & Intermediate) H->I J Robustness I->J K Validated Method J->K

Caption: Workflow for HPLC method development and validation.

Column Selection

A C18 column is a common first choice for reversed-phase HPLC due to its wide applicability and robust nature. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm was selected to provide a good balance between efficiency and backpressure.

Mobile Phase Selection and pH Optimization

The mobile phase pH is a critical parameter for achieving good peak shape and reproducible retention of ionizable compounds.[4] To ensure the carboxylic acid group (pKa ~2.8-3.5) is fully protonated and in a non-ionized state, a mobile phase pH of 3.0 was chosen. This minimizes peak tailing that can arise from interactions between the ionized analyte and residual silanols on the silica-based stationary phase.[1] A buffer is used to maintain a constant pH.

Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC.[5] Both were screened, and acetonitrile was selected as it provided a sharper peak and a shorter retention time.

Detection Wavelength

Based on the UV-active chromophores in the molecule, a photodiode array (PDA) detector was used to scan for the optimal detection wavelength. A wavelength of 240 nm was selected as it provided high sensitivity for the analyte.

Detailed Protocols

Equipment and Reagents
  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • pH meter.

  • Sonicator.

  • 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid reference standard.

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Potassium dihydrogen phosphate (KH2PO4).

  • Orthophosphoric acid (H3PO4).

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 1.36 g of KH2PO4 in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to the desired concentrations for linearity and other validation experiments.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH2PO4, pH 3.0
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B to 40% A / 60% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time 15 minutes

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines.[1][2]

Specificity

Specificity was evaluated by injecting the diluent, a standard solution, and a sample solution spiked with related substances. The chromatograms demonstrated that the peak for 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid was well-resolved from any other peaks, indicating the method's specificity.

Linearity and Range

The linearity of the method was assessed by analyzing six concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,100
50759,900
1001,521,000

The method was found to be linear over the tested range with a correlation coefficient (r²) of >0.999.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%4039.899.5
100%5050.3100.6
120%6059.599.2

The average recovery was within the acceptable range of 98-102%.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a 50 µg/mL standard solution were performed on the same day. The relative standard deviation (RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability assessment was performed on a different day by a different analyst using a different instrument.

Precision ParameterRSD (%)
Repeatability0.5%
Intermediate Precision0.8%

The low RSD values (<2%) demonstrate the excellent precision of the method.

Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.1)

In all varied conditions, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the results were not significantly affected, indicating the robustness of the method.

Conclusion

A specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantitative determination of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid. This application note provides a comprehensive guide for the implementation of this method in a quality control or research laboratory setting. The detailed protocol and the scientific rationale behind the experimental choices will enable scientists to achieve reliable and reproducible results.

References

  • PubChem. (2025). 4-Chloro-3-sulfamoylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Chemspace. (n.d.). 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid. Retrieved from [Link]

  • MDPI. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-3-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid. Retrieved from [Link]

  • ResearchGate. (2016). Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]. Retrieved from [Link]

  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Solubilization of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid for In Vitro Cell-Based Assays

Here are the detailed Application Notes and Protocols for dissolving 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid for cell culture assays. Abstract This document provides a comprehensive guide for the solubilizatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Here are the detailed Application Notes and Protocols for dissolving 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid for cell culture assays.

Abstract

This document provides a comprehensive guide for the solubilization, handling, and application of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS 884990-87-8) for cell culture-based experiments. Due to its chemical structure, which includes a chlorinated aromatic ring, a sulfonamide group, and a benzoic acid moiety, this compound is predicted to have low aqueous solubility. This presents a significant challenge for researchers aiming to achieve accurate and reproducible results in cellular assays. The following protocols offer a robust, field-proven methodology for preparing high-concentration stock solutions in Dimethyl Sulfoxide (DMSO) and subsequently creating precise working dilutions for cell treatment, while maintaining compound integrity and minimizing solvent-induced artifacts.

Compound Properties and Solubility Strategy

A thorough understanding of the compound's physicochemical properties is the foundation for a successful experimental design.

1.1. Physicochemical Data

The structure of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid suggests it is a hydrophobic organic molecule, making it poorly soluble in aqueous solutions like cell culture media.[1][2] The standard and most effective approach for such compounds is to use a polar aprotic solvent to create a concentrated stock solution.[3] Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its broad solubilizing power and relatively low toxicity at the final concentrations used in cell culture.[4][5]

PropertyValueSource / Notes
Compound Name 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid-
CAS Number 884990-87-8[6]
Molecular Formula C₁₄H₁₂ClNO₄S[6]
Molecular Weight (MW) 325.77 g/mol [6]
Appearance White to off-white solid (predicted)General for this compound class
Recommended Primary Solvent Dimethyl Sulfoxide (DMSO), Cell Culture Grade[7][8][9]
Aqueous Solubility Poor / Insoluble (predicted)Based on structural analysis[1][2]

1.2. The Causality of Solvent Choice

  • Expertise & Experience: Simply adding the powdered compound directly to cell culture medium would result in non-homogenous suspension and an unknown effective concentration, rendering any experimental data invalid. Creating a concentrated stock in 100% DMSO ensures complete dissolution first.[10] This stock is then diluted to a final working concentration where the final DMSO percentage is low enough to be non-toxic to the cells.[11][12] This two-step process is fundamental for achieving dose-accuracy.

The Imperative of the Vehicle Control

The introduction of any solvent, even at low concentrations, can alter the cellular environment and potentially influence experimental outcomes.[13][14] Therefore, a vehicle control is not optional; it is essential for data integrity.

  • Trustworthiness: A vehicle control consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used in the experimental wells, but without the compound. This allows the researcher to distinguish the effects of the compound from any potential effects of the solvent itself.[12][15] Any observed changes in the vehicle control relative to the untreated control must be accounted for in the final analysis.

G cluster_controls Control Groups cluster_exp Experimental Group Untreated Untreated Cells (Cells + Medium Only) Vehicle Vehicle Control (Cells + Medium + Solvent) Untreated->Vehicle Compare to assess solvent effect Treated Treated Cells (Cells + Medium + Solvent + Compound) Vehicle->Treated Compare to assess compound effect G cluster_dmso Serial Dilution in 100% DMSO cluster_media Final Dilution in Culture Medium (1:1000) Stock 10 mM Primary Stock D1 1 mM Stock->D1 1:10 W1 10 µM Working Solution Stock->W1 Add 1 µL to 1 mL media D2 100 µM D1->D2 1:10 W2 1 µM Working Solution D1->W2 Add 1 µL to 1 mL media D3 10 µM D2->D3 1:10 W3 100 nM Working Solution D2->W3 Add 1 µL to 1 mL media W4 10 nM Working Solution D3->W4 Add 1 µL to 1 mL media

Figure 2. Workflow for preparing working solutions.

4.2. Step-by-Step Protocol

  • Prepare Serial Dilutions in DMSO:

    • Label three sterile microcentrifuge tubes: "1 mM," "100 µM," and "10 µM."

    • Add 90 µL of 100% DMSO to each of the three tubes.

    • Transfer 10 µL of the 10 mM Primary Stock to the "1 mM" tube. Vortex well. This is your 1 mM intermediate stock.

    • Transfer 10 µL of the 1 mM intermediate stock to the "100 µM" tube. Vortex well.

    • Transfer 10 µL of the 100 µM intermediate stock to the "10 µM" tube. Vortex well.

    • Rationale: Performing serial dilutions in the same organic solvent maintains solubility and ensures accuracy for creating a dose-response curve. Diluting a high-concentration DMSO stock directly in multiple steps into an aqueous medium increases the risk of precipitation. [16]

  • Prepare Final Working Solutions:

    • For each desired final concentration, add the appropriate intermediate DMSO stock directly to the pre-warmed cell culture medium. A 1:1000 dilution is common and results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines. [12] * Example Dilution Scheme (Final DMSO concentration = 0.1%)

      Desired Final Conc. Volume of Media Intermediate Stock to Add Volume to Add
      10 µM 1 mL 10 mM Primary Stock 1 µL
      1 µM 1 mL 1 mM Intermediate 1 µL
      100 nM 1 mL 100 µM Intermediate 1 µL

      | 10 nM | 1 mL | 10 µM Intermediate | 1 µL |

    • Crucial Step: Immediately after adding the small volume of DMSO stock to the medium, mix thoroughly by pipetting up and down or by gentle vortexing to ensure rapid and homogenous dispersion, which helps prevent localized high concentrations and subsequent precipitation. [17]

Storage and Handling Best Practices

Proper storage is essential to maintain the stability and integrity of the compound. [18]

Storage Condition Recommendation Rationale
Primary Stock (10 mM) Aliquot into single-use volumes (e.g., 20-50 µL) in sterile, tightly-sealed vials. Store at -20°C or -80°C . Prevents degradation and avoids repeated freeze-thaw cycles, which can force the compound out of solution and introduce water contamination. [3][18]
Intermediate Dilutions Prepare fresh from the primary stock for each experiment. Lower concentrations in DMSO may be less stable over time. [19]
Working Solutions (in Media) Always prepare fresh immediately before adding to cells. The compound is least stable in an aqueous environment and can degrade or adhere to plasticware.

| Light Sensitivity | Store in amber vials or wrap vials in aluminum foil. | While not confirmed for this specific compound, it is a best practice for novel organic molecules. [18]|

Troubleshooting

  • Problem: The compound precipitates when added to the cell culture medium.

    • Cause/Solution 1: The final DMSO concentration is too low to maintain solubility. Ensure the final DMSO concentration is at an acceptable level (e.g., 0.1% - 0.5%). A slightly higher DMSO concentration (if tolerated by the cell line) may be necessary. [14] * Cause/Solution 2: Inefficient mixing. Ensure you are adding the DMSO stock to the vortexing medium or mixing immediately and vigorously. [17] * Cause/Solution 3: The compound has low solubility even in low-percentage DMSO/media. Try diluting the stock into medium that contains Fetal Bovine Serum (FBS). The compound may bind to albumin and other proteins, which can increase its apparent solubility. [16] * Cause/Solution 4: The stock solution has been freeze-thawed multiple times. Discard the stock and prepare a fresh one from the solid compound, ensuring it is properly aliquoted. [3]

References

  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology, 44(12), 4775-4781. [Link]

  • Kramer, N. I., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 29(1), 161-163. [Link]

  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(12), 4775-4781. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3829-3835. [Link]

  • Bitesize Bio. (2022). Top Ten Tips for Making Stock Solutions. Bitesize Bio. [Link]

  • Ferguson, L., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2815-2819. [Link]

  • Vasileva, L., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 26(23), 7356. [Link]

  • Corning Life Sciences. (n.d.). Corning® 250 mL DMSO (Dimethyl Sulfoxide). Corning. [Link]

  • Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture. Bridges Lab. [Link]

  • PAN-Biotech. (n.d.). Dimethylsulfoxide (DMSO) for cell culture, Endotoxin tested. PAN-Biotech. [Link]

  • Lorenz, T. (2021). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Acta Crystallographica Section F, F77, 2-8. [Link]

  • Flippin, H. F., & Boger, W. P. (1956). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Journal of the American Medical Association, 160(16), 1335-1338. [Link]

  • Lee, S., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7709-7727. [Link]

  • Sharma, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • Perlovich, G. L., & Raevsky, O. A. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 66(2), 1147-1159. [Link]

  • Li, X. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]

  • Lounnas, V., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1205-1213. [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Ziath Ltd. [Link]

Sources

Method

Chromatographic Purification Strategies for 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid: Analytical Profiling to Preparative Scale-Up

Executive Summary The isolation of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid —a critical polyfunctional intermediate in pharmaceutical and agrochemical synthesis—presents distinct chromatographic challenges. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid —a critical polyfunctional intermediate in pharmaceutical and agrochemical synthesis—presents distinct chromatographic challenges. The molecule’s structural architecture features a moderately acidic carboxylic acid, a weakly acidic sulfonamide linkage, and a highly lipophilic chloro-aromatic core. This application note details a comprehensive, self-validating workflow for the purification of this compound, moving from fundamental physicochemical profiling to analytical method development, and finally to preparative scale-up and orthogonal flash chromatography.

Physicochemical Profiling & Chromatographic Rationale

To design a robust purification protocol, experimental choices must be grounded in the target molecule's physicochemical properties. The retention of sulfonamide derivatives in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is strictly governed by their lipophilicity, which is highly sensitive to the mobile phase pH[1].

  • Carboxylic Acid Moiety (pKa ~4.0): In a neutral aqueous mobile phase, this group will partially ionize. This creates a dual retention mechanism (hydrophobic retention of the neutral species vs. poor retention of the anion), manifesting as severe peak tailing or split peaks.

  • Sulfonamide Linkage (pKa ~9.0–10.0): This group acts as both a hydrogen bond donor and acceptor, prone to secondary interactions with unreacted silanol groups on the stationary phase.

  • Chloroarene & o-Tolyl Groups: These provide the primary hydrophobic surface area necessary for strong retention on alkyl-bonded stationary phases.

Causality Insight: By anchoring the mobile phase pH at 2.5–3.0 using an acidic modifier (e.g., 0.1% Formic Acid), we force the equilibrium of the benzoic acid toward its neutral, protonated state[2]. This suppresses ionization, minimizes silanol interactions, and allows the hydrophobic interactions of the chloro-aromatic core to dominate, yielding a single, sharp chromatographic band.

Retention M 4-chloro-3-[(2-methylphenyl) sulfamoyl]benzoic Acid C Carboxylic Acid (pKa ~4.0) M->C S Sulfonamide (Weakly Acidic) M->S A Chloro-Aromatic Core (Hydrophobic) M->A PH Acidic Mobile Phase (pH 2.5) Maintains Protonation C->PH Suppresses Ionization RP C18 Stationary Phase Hydrophobic Interaction S->RP Secondary Retention A->RP Primary Retention

Figure 1: Physicochemical retention mechanism of the target molecule on a C18 stationary phase.

Analytical RP-HPLC Method Development

Before scaling up, a high-resolution analytical method must be established to profile the crude mixture, which typically contains regioisomers and unreacted precursors (e.g., o-toluidine, 4-chloro-3-chlorosulfonylbenzoic acid).

Experimental Protocol
  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped column.

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV Diode Array Detection (DAD) at 230 nm and 254 nm.

Table 1: Analytical RP-HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Phase Logic
0.01.0955Isocratic Hold (On-column focusing)
2.01.0955Isocratic Hold
15.01.04060Linear Gradient (Target elution)
18.01.0595Column Wash (Flushes hydrophobic dimers)
22.01.0955Re-equilibration

Self-Validation Checkpoint: Inject a 10 µL standard solution of the API. The system is validated for use only if the USP tailing factor ( Tf​ ) for the target peak is ≤1.5 , and the relative standard deviation (RSD) of the retention time is <1.0% over 5 consecutive injections. A Tf​>1.5 indicates insufficient mobile phase buffering or stationary phase degradation.

Preparative Liquid Chromatography (Scale-Up)

Scaling from an analytical column to a preparative column requires geometric scaling of the flow rate and injection volume to maintain the exact chromatographic profile and mobile phase density[3].

Causality Insight: When scaling up benzoic acid derivatives, mass overload is a primary failure mode. It manifests as peak fronting (a "shark-fin" shape) because the localized high concentration of the acidic API in the stationary phase temporarily overwhelms the buffering capacity of the mobile phase[4]. To counteract this, the sample must be dissolved in a strong solvent (e.g., DMSO) but injected in a very small volume, allowing the high-aqueous initial mobile phase to compress the injection band at the head of the column.

Scale-Up Protocol
  • Sample Preparation: Dissolve the crude mixture in DMSO/Methanol (1:1) to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Column: Preparative C18 (21.2 x 250 mm, 5 µm).

  • Flow Rate: 21.2 mL/min (Scaled geometrically from the analytical method).

  • Injection Volume: 250 µL (delivering ~12.5 mg per run).

  • Fraction Collection: Triggered by a UV threshold at 254 nm (slope and level parameters).

Table 2: Geometric Scale-Up Parameters

ParameterAnalytical ColumnPreparative ColumnScaling Rationale
Dimensions4.6 x 150 mm21.2 x 250 mm~21x Cross-sectional area
Flow Rate1.0 mL/min21.2 mL/min Fprep​=Fanal​×(rprep​/ranal​)2
Mass Load~10-50 µg~12.5 mgScaled to prevent mass overload / fronting

Self-Validation Checkpoint: Analyze fractions 1 (front edge), 2 (apex), and 3 (tail edge) via the analytical RP-HPLC method before pooling. The preparative run is validated if the apex fraction shows >99.5% purity, and the combined pool yields >85% recovery without carrying over critical isomer impurities.

Orthogonal Purification: Normal Phase Flash Chromatography

For early-stage crude mixtures (>5 grams) heavily contaminated with non-polar starting materials, an initial normal-phase flash chromatography step provides orthogonal selectivity to RP-HPLC, acting as a bulk cleanup step.

Causality Insight: Silica gel is highly polar and densely populated with active silanol groups. If a carboxylic acid is run through bare silica with standard solvents, it will bind irreversibly or exhibit extreme tailing. A competitive acidic modifier must be added to the organic mobile phase to coat the active silanols and allow the target molecule to elute cleanly.

Flash Chromatography Protocol
  • Stationary Phase: Silica Gel (40-63 µm) cartridge.

  • Mobile Phase: Hexane / Ethyl Acetate gradient.

  • Critical Modifier: Add 1% Glacial Acetic Acid (v/v) to both the Hexane and Ethyl Acetate reservoirs.

  • Gradient: 10% EtOAc to 60% EtOAc over 10 column volumes (CV).

Self-Validation Checkpoint: Prior to column loading, perform Thin-Layer Chromatography (TLC) using the exact mobile phase ratio (e.g., 50:50 Hexane:EtOAc + 1% Acetic Acid) on silica plates. The protocol is valid if the target compound exhibits an Rf​ value between 0.25 and 0.35. An Rf​ outside this range requires adjusting the baseline solvent ratio.

Workflow A Crude Synthesized Mixture (API + Regioisomers + Precursors) B Normal Phase Flash Chromatography (Bulk Cleanup & Desalting) A->B Step 1 C Analytical RP-HPLC (Method Optimization & Profiling) B->C Step 2 D Preparative RP-HPLC (High-Resolution Isolation) C->D Step 3 E Fraction Analysis & Pooling (Purity > 99.5%) D->E Step 4 F Lyophilization / Crystallization (Pure API Intermediate) E->F Step 5

Figure 2: End-to-end chromatographic purification workflow for sulfonamide benzoic acid derivatives.

References

  • [2] Hydro-organic and micellar-organic reversed-phase liquid chromatographic procedures for the evaluation of sulphonamides in pharmaceuticals. ResearchGate. 2

  • [3] SFC Analytical to Preparative Scale Up of Similar Compounds with Torus DIOL 1.7 μm and 5 μm Columns: Separation of Benzoic Acid and Derivatives. Waters Corporation. 3

  • [1] Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. 1

  • [4] Preparative Chromatography for Production. R Discovery.4

Sources

Application

Application of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid in medicinal chemistry scaffolding

Application Note: 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid as a Privileged Scaffold in Target-Directed Drug Discovery Executive Summary & Mechanistic Rationale The benzoic acid scaffold is a foundational struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid as a Privileged Scaffold in Target-Directed Drug Discovery

Executive Summary & Mechanistic Rationale

The benzoic acid scaffold is a foundational structural motif in modern medicinal chemistry, renowned for its synthetic tractability and diverse pharmacological applications [1]. Within this chemical space, 4-chloro-3-sulfamoylbenzoic acid (CSBA) has long been recognized as a potent pharmacophore, historically utilized in the development of loop and thiazide-like diuretics. However, the specific N-aryl derivative, 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS: 884990-87-8), represents a highly specialized evolution of this scaffold.

As a Senior Application Scientist, I emphasize that the transition from a primary sulfonamide to an N-(2-methylphenyl) substituted sulfonamide is not merely a lipophilic enhancement; it is a strategic conformational lock. The ortho-methyl group on the phenyl ring creates a distinct steric clash with the sulfonyl oxygen atoms, forcing the aryl ring out of the sulfonamide plane. This restricted dihedral angle reduces the entropic penalty upon target binding. Consequently, this specific scaffold is highly prized for targeting hydrophobic sub-pockets in metalloenzymes—specifically tumor-associated Carbonic Anhydrase (CA) isoforms—and lipid-binding G-protein coupled receptors (GPCRs) such as the Lysophosphatidic acid receptor 2 (LPA2) [2, 4].

Pharmacophoric Mapping & Target Versatility

The structural anatomy of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid offers three distinct vectors for medicinal chemistry optimization:

  • The Carboxylic Acid (ZBG/Polar Anchor): Acts as a primary Zinc-Binding Group (ZBG) in metalloenzymes or a critical hydrogen-bond acceptor/donor in GPCR active sites [3].

  • The 4-Chloro Substituent: Provides a lipophilic shield that protects the aromatic core from rapid oxidative metabolism by CYP450 enzymes, while simultaneously filling small hydrophobic cavities.

  • The N-(2-methylphenyl)sulfamoyl Group: Drives isoform selectivity. While unsubstituted sulfamoyl groups indiscriminately target cytosolic hCA I and II [2], the bulky, conformationally restricted o-tolyl group selectively anchors into the hydrophobic pockets of transmembrane hCA IX and XII, or mimics the lipid tail of natural LPA ligands [4, 5].

SAR_Mapping Scaffold 4-chloro-3-[(2-methylphenyl) sulfamoyl]benzoic acid Carboxyl Carboxylic Acid (Zinc Binding / Polar Anchor) Scaffold->Carboxyl Chloro 4-Chloro Group (Lipophilic Bulk / Metabolic Stability) Scaffold->Chloro Sulfamoyl Sulfamoyl Core (H-Bond Donor/Acceptor) Scaffold->Sulfamoyl Tolyl 2-Methylphenyl (o-Tolyl) (Hydrophobic Pocket Targeting / Conformational Lock) Sulfamoyl->Tolyl

Pharmacophoric mapping of the 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid scaffold.

Quantitative Data: Scaffold Performance Across Targets

The strategic addition of the o-tolyl group fundamentally shifts the binding profile of the base CSBA scaffold. The table below synthesizes the structure-activity relationship (SAR) data demonstrating how N-aryl substitution enhances target specificity.

Scaffold / DerivativePrimary TargetOff-TargetTarget IC₅₀ / Kᵢ (nM)Selectivity RatioReference Context
Base CSBA hCA II (Cytosolic)hCA IX~10.5 nMLow (Pan-CA inhibitor)[2, 3]
N-(2-methylphenyl) CSBA hCA IX (Transmembrane)hCA II~14.7 nMHigh (>30-fold vs hCA II)[2, 5]
SBA Analogues (LPA2) LPA2 ReceptorLPA1 / LPA3~1.40 nMHigh[4]

Experimental Protocols: Synthesis & Validation

To utilize this scaffold effectively, researchers must employ robust, self-validating experimental workflows. Below are the optimized protocols for library generation and subsequent biological validation.

Protocol A: Scaffold Derivatization via Amidation (Library Generation)

Causality Note: The steric bulk of the ortho-methyl group on the sulfamoyl moiety can inductively and sterically influence the reactivity of the meta-carboxylic acid. To prevent poor yields and suppress epimerization when coupling with chiral amines (e.g., amino acid building blocks [3]), the highly efficient coupling reagent HATU is mandated over standard EDC/NHS.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid in anhydrous DMF (0.2 M concentration) under an inert N₂ atmosphere.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Self-Validation Check: Ensure the pH of the reaction mixture is >9 by spotting on wet pH paper; this guarantees the carboxylic acid is fully deprotonated.

  • Coupling Reagent: Add 1.2 eq of HATU. Stir at room temperature for 15 minutes to form the active OAt-ester.

  • Amine Addition: Add 1.1 eq of the target amine (e.g., a propargyl amine for downstream click-tailing [5]). Stir for 4-6 hours.

  • Workup & Purification: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via reverse-phase HPLC (Water/MeCN gradient with 0.1% TFA).

Protocol B: Stopped-Flow CO₂ Hydration Assay (CA Inhibition)

Causality Note: Carbonic Anhydrase is one of the fastest known enzymes ( kcat​≈106s−1 ). Standard steady-state spectrophotometry cannot capture the initial velocity of the CO₂ hydration reaction. A stopped-flow instrument is strictly required to measure the rapid pH drop.

Step-by-Step Methodology:

  • Reagent Prep: Prepare a 10 mM stock of the synthesized derivative in 100% DMSO. Dilute to working concentrations (0.1 nM - 10 μM) in assay buffer (20 mM HEPES, pH 7.4, 10% DMSO final).

  • Enzyme/Indicator Mix: Prepare a solution containing recombinant hCA IX (10 nM) and Phenol Red indicator (0.2 mM) in the assay buffer.

  • Substrate Prep: Saturate pure water with CO₂ gas at 20°C to achieve a ~15 mM CO₂ solution.

  • Rapid Mixing: Using the stopped-flow instrument, rapidly mix equal volumes of the Enzyme/Indicator/Inhibitor solution and the CO₂ substrate solution.

  • Data Acquisition: Monitor the absorbance decay at 558 nm (the λmax​ of the basic form of Phenol Red) over a 10-second window.

  • Self-Validation System: Run Acetazolamide (AZA) as a positive control. The assay is only validated if the calculated Ki​ for AZA against hCA II falls within the established literature range of 10-15 nM.

AssayWorkflow Start Compound Library (Scaffold Derivatives) Prep Stock Prep (10mM in DMSO) Start->Prep Assay Stopped-Flow CO2 Hydration Assay (hCA IX vs hCA II) Prep->Assay Validation Self-Validation: Acetazolamide Control Assay->Validation QC Check Data IC50 / Ki Calculation Assay->Data Validation->Data Hit Lead Selection (High Selectivity Ratio) Data->Hit

Self-validating high-throughput screening workflow for Carbonic Anhydrase inhibitors.

References

  • Title: The Benzoic Acid Scaffold: A Cornerstone in Modern Drug Discovery. Source: benchchem.com.
  • Title: hCA IV | MedChemExpress (MCE) Life Science Reagents. Source: medchemexpress.com.
  • Title: Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors - PMC. Source: nih.gov.
  • Title: Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Source: acs.org.
  • Title: Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX. Source: semanticscholar.org.

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid

Welcome to the Technical Support Center for the synthesis of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid . As a Senior Application Scientist, I frequently consult on the challenges of constructing sterically hinde...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid . As a Senior Application Scientist, I frequently consult on the challenges of constructing sterically hindered sulfonamides.

The coupling of 4-chloro-3-(chlorosulfonyl)benzoic acid with o-toluidine presents a unique intersection of chemoselectivity and steric bottlenecks. This guide deconstructs the reaction causality, providing self-validating protocols and troubleshooting matrices to help you maximize your isolated yield.

Reaction Pathway & Competing Side Reactions

SynthesisPathway SM 4-chloro-3-(chlorosulfonyl) benzoic acid Intermediate DMAP-Activated Sulfonylpyridinium Intermediate SM->Intermediate DMAP (Cat.) THF, 0 °C Side1 4-chloro-3-sulfobenzoic acid (Hydrolysis) SM->Side1 H2O (Moisture) Competing Pathway Side2 Carboxamide Impurity (Acyl Chloride Cross-Reaction) SM->Side2 Excess SOCl2/PCl5 in previous step Amine o-Toluidine (Sterically Hindered) Amine->Intermediate Nucleophilic Attack Product 4-chloro-3-[(2-methylphenyl) sulfamoyl]benzoic Acid (Desired Target) Intermediate->Product TEA (Base) -HCl

Reaction pathways and byproducts for 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid synthesis.

Diagnostic Troubleshooting Guide

Q: My LC-MS shows a mass corresponding to the product, but my isolated yield is consistently below 40%. Where is the rest of my material? A: The primary culprit is competitive hydrolysis of the sulfonyl chloride back to 4-chloro-3-sulfobenzoic acid. Sulfonyl chlorides are highly electrophilic and exquisitely sensitive to moisture[1]. Because o-toluidine possesses an ortho-methyl group, its nucleophilicity is sterically hindered, reducing the rate of S-N bond formation. If the reaction is slow, trace water in the solvent outcompetes the amine. Causality-Driven Solution: Switch from standard triethylamine (TEA) to a catalytic DMAP/TEA system. DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that rapidly traps the hindered amine, outpacing hydrolysis.

Q: I am observing a significant byproduct that lacks a free carboxylic acid group (confirmed via IR/NMR). What caused this? A: This indicates acyl chloride cross-reactivity. During the upstream synthesis of 4-chloro-3-(chlorosulfonyl)benzoic acid (typically via chlorosulfonic acid and SOCl₂/PCl₅), the carboxylic acid moiety is often inadvertently converted to an acyl chloride. If this intermediate is not carefully hydrolyzed back to the carboxylic acid prior to the amidation step, o-toluidine will attack the acyl chloride preferentially, forming a carboxamide impurity. Causality-Driven Solution: Ensure rigorous quality control of your starting material. Perform a controlled, ice-cold aqueous quench of the sulfonyl chloride batch to selectively hydrolyze the highly reactive acyl chloride while preserving the more stable sulfonyl chloride.

Quantitative Optimization of Coupling Conditions

To illustrate the impact of solvent and base selection on this specific sterically hindered coupling, review the optimization data below:

SolventBase (Equivalents)CatalystTemp (°C)Conversion (%)Isolated Yield (%)Primary Observation
DCMTEA (1.5 eq)None0 to 2565%42%Slow reaction; high hydrolysis
DCMPyridine (2.0 eq)None0 to 2578%55%Better conversion; difficult workup
Acetone / H₂ONa₂CO₃ (2.5 eq)None080%68%Biphasic system; moderate hydrolysis
THF TEA (2.0 eq) DMAP (0.1 eq) 0 to 25 >95% 86% Rapid coupling; minimal byproducts

Self-Validating Experimental Protocol

This optimized protocol utilizes an orthogonal acid-base extraction, creating a self-validating system that guarantees high purity without the need for column chromatography.

Step 1: Reagent Preparation & Activation

  • Dissolve o-toluidine (1.05 eq) and Triethylamine (2.0 eq) in anhydrous THF under an inert nitrogen atmosphere.

    • Causality: THF provides excellent solubility for polar benzoic acid derivatives compared to DCM, preventing the premature precipitation of intermediates.

  • Add DMAP (0.1 eq).

    • Causality: DMAP is essential for overcoming the steric hindrance of the ortho-methyl group on the amine.

Step 2: Controlled Electrophile Addition

  • Cool the solution to 0 °C using an ice bath[2].

  • Dissolve 4-chloro-3-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous THF and add dropwise over 30–60 minutes[2].

    • Self-Validation Checkpoint 1: Monitor the internal temperature. A mild exotherm indicates the successful formation of the sulfonylpyridinium intermediate. If no exotherm is observed, your sulfonyl chloride starting material may have degraded/hydrolyzed in storage.

Step 3: Reaction Maturation

  • Allow the reaction mixture to warm to room temperature and stir for 2–4 hours[2].

    • Self-Validation Checkpoint 2: Perform TLC (Eluent: 9:1 DCM:MeOH with 1% AcOH). The starting sulfonyl chloride should be completely consumed. A highly polar spot at the baseline indicates hydrolysis (sulfonic acid), while the desired product will migrate cleanly due to the AcOH suppressing ionization.

Step 4: Orthogonal Acid-Base Workup (Crucial for Purity)

  • Concentrate the reaction mixture under reduced pressure to remove THF.

  • Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash with 1M HCl (3x).

    • Causality: The acidic wash protonates unreacted o-toluidine, DMAP, and TEA, pulling them into the aqueous layer. The target molecule remains in the organic layer because its carboxylic acid (pKa ~4) is fully protonated and neutral at pH 1.

  • Extract the EtOAc layer with saturated aqueous NaHCO₃ (3x).

    • Causality: The weak base deprotonates the carboxylic acid of the target molecule, pulling it into the aqueous layer as a water-soluble sodium salt. Neutral impurities (like bis-sulfonamides or carboxamides) remain trapped in the EtOAc layer.

  • Self-Validation Checkpoint 3: Carefully acidify the combined aqueous NaHCO₃ layers to pH 2 using concentrated HCl. The pure 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid will instantly precipitate as a white solid. If no precipitate forms, the coupling failed, and the starting material was likely fully hydrolyzed.

  • Filter, wash the filter cake with cold water, and dry under vacuum.

Advanced FAQs

Q: Can I use alternative or "green" solvents for this synthesis? A: While recent advancements have demonstrated the viability of Deep Eutectic Solvents (DES) like Choline Chloride/Urea (ChCl/urea) for general sulfonamide synthesis[3], they are not recommended for this specific substrate. The high viscosity of DES limits mass transfer, which, when combined with the steric hindrance of o-toluidine, drastically reduces the reaction rate. For sterically demanding couplings, low-viscosity organic solvents remain superior[1].

Q: Why does the literature sometimes suggest using pyridine as both solvent and base? A: Pyridine serves a dual role: it acts as an acid scavenger and a nucleophilic catalyst[2]. However, using pyridine as a solvent complicates the workup due to its high boiling point and strong odor. The catalytic DMAP/TEA system in THF achieves the exact same kinetic activation while allowing for a much cleaner, self-validating acid-base extraction.

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Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid in aqueous buffers. The following...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid in aqueous buffers. The following question-and-answer format addresses common issues and provides scientifically-grounded troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid contribute to its poor solubility in aqueous buffers?

A1: The limited aqueous solubility of this compound is a result of several key features of its molecular structure:

  • Hydrophobic Nature: The molecule contains two aromatic rings (a chlorobenzene and a methylphenyl group), which are inherently nonpolar and hydrophobic. This makes the molecule resistant to dissolving in polar solvents like water.

  • Crystalline Structure: The planar nature of the aromatic rings allows for efficient packing into a stable crystal lattice. This stability, known as high lattice energy, means that a significant amount of energy is required to break the crystal apart and allow individual molecules to be solvated by water.

  • Ionization State and pKa: The molecule possesses two ionizable groups: a carboxylic acid (-COOH) and a sulfonamide (-SO₂NH-).

    • The carboxylic acid is acidic and will be deprotonated (to -COO⁻) at a pH above its pKa, forming a more soluble salt.[1]

    • The sulfonamide group is also weakly acidic. The solubility of the compound is at its lowest when it is in its neutral, un-ionized state.

Troubleshooting Guide: Strategies for Enhancing Solubility

Q2: I am unable to dissolve the compound directly into a neutral (pH 7.4) phosphate-buffered saline (PBS). What is the recommended first step?

A2: Direct dissolution in neutral buffers is often challenging. The most effective initial approach is to utilize the acidic nature of the carboxylic acid group through pH manipulation.

The "pH Adjustment" Method: A Step-by-Step Protocol

This technique involves dissolving the compound in a basic solution to deprotonate the carboxylic acid, followed by a careful downward titration to the target pH.

Experimental Protocol:

  • Initial Dissolution in Base: Begin by dissolving the compound in a small volume of a dilute basic solution, such as 0.1 M sodium hydroxide (NaOH). Add the base dropwise with continuous stirring until the solid is completely dissolved. This process converts the carboxylic acid to its highly soluble carboxylate salt.[1]

  • Addition of Buffer: Once dissolved, add your concentrated buffer stock (e.g., PBS) to the solution.

  • pH Titration: Slowly add a dilute acidic solution, like 0.1 M hydrochloric acid (HCl), to adjust the pH down to your target (e.g., 7.4). It is critical to monitor the pH continuously with a calibrated pH meter and to add the acid dropwise to prevent localized precipitation.

  • Final Volume Adjustment: After reaching the target pH, add purified water to achieve the final desired volume.

  • Filtration (Recommended): Filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.

Scientific Rationale: By initially dissolving the compound at a high pH, we ensure it is in its most soluble, ionized form. The gradual reduction in pH allows for a controlled transition, minimizing the risk of the compound crashing out of solution.

Diagram: The pH Adjustment Workflow

A Weigh Solid Compound B Dissolve in Dilute Base (e.g., 0.1M NaOH) (Deprotonation to -COO⁻) A->B High pH C Add Concentrated Buffer Stock B->C D Slowly Titrate with Dilute Acid (e.g., 0.1M HCl) to Target pH C->D Monitor pH E Adjust to Final Volume with Water D->E F Sterile Filter (0.22 µm) E->F G Clear, Soluble Stock Solution F->G Ready for use

Caption: Workflow for dissolving 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid using the pH adjustment method.

Q3: The pH adjustment method did not work; the compound precipitated as I approached my target pH. What are my alternative options?

A3: If pH adjustment is not sufficient, it suggests the compound's intrinsic solubility at your desired concentration and pH is too low. In such cases, using co-solvents is a common and effective strategy.[2]

Co-Solvent Systems

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.

Common Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful solvent for many organic molecules. It is typically used to prepare a highly concentrated stock solution which is then diluted into the aqueous buffer.[3]

  • Ethanol: Another effective co-solvent.

  • Polyethylene Glycol (PEG): PEGs (e.g., PEG 300, PEG 400) can also be used to enhance solubility.

Protocol for Using a Co-solvent:

  • Prepare a Concentrated Stock Solution: Dissolve the compound in 100% DMSO (or another suitable co-solvent) to create a high-concentration stock. Gentle warming or sonication can aid in this process.[3]

  • Dilution into Aqueous Buffer: Add the DMSO stock solution to your pre-warmed aqueous buffer while vortexing or mixing vigorously.[3] This rapid dispersion can help prevent immediate precipitation.[3]

  • Control for Co-solvent Effects: Always include a vehicle control with the same final concentration of the co-solvent in your experiments to account for any effects of the solvent itself.[3] It is generally recommended to keep the final DMSO concentration at or below 0.1%.[3]

Data Presentation: Illustrative Solubility in Different Solvents

Solvent SystemApproximate Solubility (at 25°C)Notes
Water (pH 7.0)Very low
0.1 M NaOHHighSoluble due to salt formation.
PBS (pH 7.4)Very low
10% DMSO in PBS (v/v)ModerateSignificant improvement.
100% DMSOHighSuitable for concentrated stock solutions.

Note: These are illustrative values and should be confirmed empirically.

Logical Flow: Choosing a Solubilization Strategy

A Is the desired concentration achievable with pH adjustment alone? B Proceed with pH adjustment method. A->B Yes C Prepare a high-concentration stock in a co-solvent (e.g., DMSO). A->C No D Dilute the stock solution into the final aqueous buffer. C->D E Is the final co-solvent concentration compatible with the assay? D->E F Experiment is ready. E->F Yes G Re-evaluate co-solvent choice or concentration. E->G No

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Troubleshooting

Preventing thermal degradation of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid during long-term storage

Topic: Preventing Thermal Degradation of 4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid During Long-Term Storage Executive Summary Welcome to the Technical Support Center. This guide is designed for researchers, form...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Thermal Degradation of 4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid During Long-Term Storage

Executive Summary

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and analytical chemists working with 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS: 884990-87-8). As a highly functionalized intermediate containing both a sulfonamide linkage and a carboxylic acid moiety, this compound shares structural vulnerabilities with loop diuretics like furosemide. Consequently, it is highly susceptible to thermal degradation, hydrolytic cleavage, and decarboxylation during long-term storage or aggressive physical processing[1]. This guide provides the mechanistic reasoning, diagnostic FAQs, and self-validating protocols necessary to ensure the long-term integrity of your chemical inventory.

Mechanistic Causality of Degradation (The "Why")

To effectively prevent degradation, we must first understand the thermodynamic vulnerabilities of the molecule. As an Application Scientist, I advise focusing on three primary failure modes:

  • Sulfonamide (S-N) Bond Cleavage: The N-(o-tolyl)sulfonamide bond is the weakest structural link. Elevated temperatures provide the activation energy necessary for trace ambient moisture to execute a nucleophilic attack on the sulfur atom. This acid-catalyzed thermal hydrolysis cleaves the molecule into 4-chloro-3-sulfobenzoic acid and o-toluidine. Research on related sulfamoylbenzoic acids demonstrates that this is the dominant pathway for API failure under thermal stress[1][2].

  • Thermal Decarboxylation: The benzoic acid moiety is prone to decarboxylation (loss of CO₂). While unsubstituted benzoic acid typically requires temperatures exceeding 150°C to decarboxylate[3], the presence of the strongly electron-withdrawing chloro and sulfamoyl groups on the aromatic ring significantly lowers the activation energy required for this reaction[4]. Prolonged exposure to moderate heat can induce slow, irreversible decarboxylation.

  • Thermomechanical Amorphization: Mechanical processing, such as conventional ball milling, generates intense localized friction (hot spots). This thermal energy can cause the crystalline lattice to melt and degrade simultaneously, a phenomenon well-documented in structurally analogous sulfonamides[5].

DegradationPathway Parent 4-Chloro-3-[(2-methylphenyl) sulfamoyl]benzoic Acid (Intact API) Hydrolysis Thermal Hydrolysis (Moisture + Heat) Parent->Hydrolysis S-N Cleavage Decarboxylation Thermal Decarboxylation (High Heat >150°C) Parent->Decarboxylation Loss of CO2 Deg1 4-Chloro-3-sulfobenzoic Acid + o-Toluidine Hydrolysis->Deg1 Deg2 4-Chloro-3-[(2-methylphenyl) sulfamoyl]benzene + CO2 Decarboxylation->Deg2

Fig 1: Primary thermal degradation pathways via S-N bond cleavage and decarboxylation.

Diagnostic FAQs: Troubleshooting Storage & Handling

Q: Our bulk powder has been stored at room temperature for 6 months. HPLC analysis now shows a drop in purity and a new peak at a lower retention time. What is the cause? A: This is the hallmark of ambient thermal hydrolysis. The new, more polar peak is likely the sulfonic acid derivative resulting from S-N bond cleavage[2]. At 25°C, ambient humidity acts synergistically with thermal energy to slowly hydrolyze the sulfonamide bond. Immediate remediation requires moving the stock to -20°C in strictly anhydrous conditions.

Q: We use conventional milling to reduce particle size before formulation, but the batch is failing purity specifications post-milling. How can we prevent this? A: Conventional milling generates localized thermal energy that induces degradation near the compound's melting point. You must transition to cryogenic milling (cryogrinding) using liquid nitrogen. However, be aware that even cryomilling is not a perfect safeguard; extended milling durations (>60 minutes) can still cause duration-dependent chemical degradation due to mechanical amorphization[1][5].

Q: Can I use a standard drying oven at 60°C to remove residual solvents after recrystallization? A: No. Applying direct heat to this compound in the presence of residual solvents can catalyze both decarboxylation and sulfonamide cleavage[3][6]. Always use a vacuum desiccator at room temperature or lyophilization to remove solvents without adding thermal stress.

Quantitative Stability Profile

The following table synthesizes quantitative data from forced degradation studies on sulfamoylbenzoic acid derivatives, providing a predictive baseline for your storage conditions[6][7].

Storage / Stress ConditionTemperatureEnvironment / HumidityExpected Degradation (6 Months)Primary Degradation Mechanism
Standard Ambient 25°C60% RH (Air)2.0% - 5.0%Hydrolysis (S-N Cleavage)
Accelerated Stress 40°C75% RH (Air)> 10.0%Hydrolysis & Oxidation
Dry Heat Stress 80°C0% RH (Oven)~ 5.0% - 8.0%Thermal Decarboxylation
Prolonged Cryomilling -196°CLiquid N₂ (>120 mins)1.0% - 3.0%Thermomechanical Amorphization
Optimized Storage -20°CDesiccated (Argon)< 0.1%None (Stable)

Self-Validating Protocol: Forced Degradation & Optimized Storage

To trust your storage workflow, you must implement a self-validating system. This protocol ensures that your analytical method can actually detect degradation before you rely on it to validate your storage conditions.

Phase 1: Establishing a Stability-Indicating Baseline
  • Baseline HPLC: Dissolve 1 mg of the compound in 1 mL of Acetonitrile/Water (50:50). Run a reverse-phase HPLC (C18 column, UV detection at ~254 nm) to establish the parent peak area and retention time.

  • Positive Control (Forced Degradation): Place 10 mg of the powder in an open glass vial. Expose the sample to dry heat at 80°C in a calibrated oven for 48 hours[6].

  • Verification: Re-analyze the stressed sample via HPLC. You must observe a reduction in the parent peak and the emergence of distinct degradation peaks (e.g., o-toluidine). Note: If the parent peak remains unchanged, your HPLC method is not stability-indicating and the mobile phase gradient must be optimized.

Phase 2: Optimized Processing & Storage Workflow
  • Drying: Dry the purified API using a vacuum desiccator at ≤ 25°C for 24 hours. Do not use heat.

  • Milling (If Required): Utilize a cryomill with liquid nitrogen. Limit active milling cycles to 15 minutes, followed by a 5-minute cooldown. Do not exceed 60 minutes of total milling time to prevent duration-dependent degradation[5].

  • Packaging: Transfer the powder into amber glass vials to prevent concurrent photolytic degradation. Insert a micro-desiccant packet (e.g., silica gel).

  • Inert Atmosphere: Purge the vial headspace with Argon gas for 10 seconds to displace oxygen and ambient moisture. Seal tightly with a PTFE-lined cap.

  • Storage & Validation: Store at -20°C. Pull a validation sample at 30 days and compare its HPLC chromatogram against the Phase 1 baseline. A variance of <0.5% in the parent peak area validates the efficacy of your storage system.

StorageWorkflow Step1 1. Synthesis & Purification Step2 2. Vacuum Drying (Max 25°C, No Heat Oven) Step1->Step2 Step3 3. Cryomilling (Liquid N2, <60 mins) Step2->Step3 Step4 4. Aliquoting (Argon Backfill, Low Humidity) Step3->Step4 Step5 5. Long-Term Storage (-20°C, Amber Glass, Desiccated) Step4->Step5

Fig 2: Optimized processing and long-term storage workflow to prevent thermal degradation.

References[3] Title: Chemical Properties of Benzoic Acid: Detailed Analysis | Source: justlonghealth.com |Verify Source[1] Title: Effect of Cryogrinding on Chemical Stability of the Sparingly Water-Soluble Drug Furosemide | Source: nih.gov | Verify Source[4] Title: Decarboxylative Hydroxylation of Benzoic Acids | Source: nih.gov |Verify Source[6] Title: Degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions | Source: benchchem.com | Verify Source[2] Title: Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves | Source: researchgate.net | Verify Source[7] Title: Simultaneous estimation and forced degradation studies of amiloride hydrochloride and furosemide in a pharmaceutical dosage form | Source: scispace.com | Verify Source[5] Title: DSC thermogram recorded upon heating (10°C/min) of furosemide cryomilled for 180 min. | Source: researchgate.net | Verify Source

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Optimization

Technical Support Center: Optimizing Catalytic Conditions for Sulfamoylbenzoic Acid Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with sulfamoylbenzoic acid derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with sulfamoylbenzoic acid derivatives. These compounds are critical scaffolds in pharmaceutical synthesis, most notably serving as precursors for loop diuretics (e.g., bumetanide, furosemide) and carbonic anhydrase inhibitors[1][2].

However, subjecting these highly functionalized molecules—which contain both a coordinating carboxylic acid and a potentially catalyst-poisoning sulfonamide group—to transition-metal catalysis (such as Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings) frequently leads to stalled reactions, poor yields, and catalyst deactivation[3]. This guide provides a mechanistic troubleshooting framework, validated protocols, and empirical data to help you optimize your catalytic conditions.

Diagnostic Workflow: Troubleshooting Catalytic Failure

When a cross-coupling reaction involving a sulfamoylbenzoic acid derivative fails, the root cause is typically either catalyst poisoning (due to the sulfonamide moiety or trace sulfur impurities) or phase incompatibility (due to the highly polar nature of the zwitterionic or anionic intermediates)[3][4]. Follow the logical flow below to diagnose and resolve your reaction issues.

Figure 1: Diagnostic flowchart for troubleshooting Pd-catalyzed cross-coupling of sulfamoylbenzoic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of 4-chloro-3-nitro-5-sulfamoylbenzoic acid has stalled, and the solution turned from yellow to black. What happened? A1: The formation of a black precipitate is a classic indicator of "palladium black," which signifies irreversible catalyst decomposition and agglomeration of palladium nanoparticles[3]. In sulfamoylbenzoic acids, the primary sulfonamide group (-SO₂NH₂) can act as a catalyst poison. The nitrogen or oxygen atoms can coordinate strongly to the empty d-orbitals of the active Pd(0) species, pulling it out of the catalytic cycle. Furthermore, any trace sulfur-containing impurities from the upstream chlorosulfonation step will rapidly deactivate the catalyst[3].

Q2: How can I prevent the sulfonamide group from poisoning the Palladium catalyst? A2: The causality of poisoning relies on the sulfonamide outcompeting the desired substrate for the metal center. To prevent this, you must alter the steric and electronic environment of the catalyst:

  • Ligand Bulk: Switch from standard ligands like PPh₃ to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, or SPhos). The steric bulk of these ligands physically shields the palladium center from the coordinating sulfonamide group, while their electron-rich nature accelerates the oxidative addition step[3][5].

  • Protection Strategy: If ligand optimization fails, temporarily mask the sulfonamide as an N,N-dimethylaminomethylene derivative (using DMF-DMA) or a Boc-protected sulfonamide[5][6].

Q3: The starting material is completely insoluble in standard cross-coupling solvents like Toluene or THF. How do I achieve homogeneity? A3: Sulfamoylbenzoic acids possess high lattice energy due to extensive intermolecular hydrogen bonding between the carboxylic acid and sulfonamide groups. To break this network, use a biphasic or highly polar protic solvent system. A mixture of H₂O and Ethanol (1:1) or H₂O and 1,4-Dioxane (1:4) is highly recommended[4]. The addition of a base like K₂CO₃ or Cs₂CO₃ will deprotonate the carboxylic acid, forming a highly water-soluble carboxylate salt that readily participates in the reaction[4][5].

Quantitative Data: Catalyst & Ligand Optimization

The following table summarizes empirical optimization data for the Suzuki-Miyaura cross-coupling of a model halo-sulfamoylbenzoic acid with phenylboronic acid. Notice the direct correlation between ligand steric bulk, solvent polarity, and overall conversion.

EntryCatalyst / Ligand SystemBase (3.0 eq)Solvent SystemTemp (°C)Conversion (%)Observation / Causality
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene / H₂O90< 10%Pd black formed; ligand too small to prevent poisoning.
2Pd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane / H₂O9025%Poor solubility of substrate; rapid catalyst decay.
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O9045%Bidentate ligand improves stability, but sterics are insufficient.
4Pd(OAc)₂ / SPhos K₂CO₃EtOH / H₂O (1:1)8082%Good solubility; SPhos shields Pd center from sulfonamide.
5Pd₂(dba)₃ / XPhos Cs₂CO₃EtOH / H₂O (1:1)8096% Optimal. Bulky XPhos prevents poisoning; Cs⁺ enhances boronic acid activation.

Data synthesized from established cross-coupling protocols for sulfonamide and benzoic acid derivatives[4][5][7].

Standard Operating Procedure (SOP): Suzuki-Miyaura Cross-Coupling

This self-validating protocol utilizes the optimized XPhos catalyst system for the arylation of a halo-sulfamoylbenzoic acid. The protocol is designed to eliminate oxygen (preventing phosphine oxidation) and ensure complete dissolution of the zwitterionic substrate.

Materials Required:
  • Halo-sulfamoylbenzoic acid derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol% = 5 mol% Pd)

  • XPhos (10 mol%)

  • Cs₂CO₃ (3.0 equiv)

  • Degassed Ethanol / Milli-Q H₂O (1:1 v/v)

Step-by-Step Methodology:

Step 1: Reaction Preparation & Purging (Critical for Catalyst Lifespan)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halo-sulfamoylbenzoic acid (1.0 equiv), arylboronic acid (1.5 equiv), and Cs₂CO₃ (3.0 equiv).

  • Self-Validation Check: Do not add the catalyst yet. Seal the tube with a septum and subject the vessel to three cycles of vacuum/nitrogen backfill. This removes ambient oxygen which would otherwise rapidly oxidize the electron-rich XPhos ligand.

Step 2: Catalyst Addition & Solvation 3. Under a positive stream of nitrogen, quickly remove the septum and add Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%). Re-seal and perform one additional vacuum/nitrogen cycle. 4. Inject the degassed Ethanol/H₂O (1:1) solvent mixture via syringe. 5. Causality Note: The base (Cs₂CO₃) will immediately react with the carboxylic acid to form the cesium carboxylate salt, transitioning the suspension into a homogenous, clear/pale-yellow solution. If the solution remains cloudy, slightly increase the water ratio.

Step 3: Catalytic Cycle & Monitoring 6. Place the Schlenk tube in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 to 12 hours. 7. Monitor the reaction via LC-MS. TLC is not recommended due to the extreme polarity of the sulfamoylbenzoic acid causing severe streaking on normal-phase silica.

Step 4: Workup & Isolation 8. Once complete consumption of the starting material is confirmed, cool the mixture to room temperature. 9. Filter the mixture through a short pad of Celite to remove any trace palladium aggregates. Wash the pad with 10 mL of 0.1 M NaOH to ensure the product remains in the aqueous filtrate. 10. Transfer the filtrate to a beaker and slowly acidify with 1 M HCl dropwise until the pH reaches 2.0 - 2.5. 11. Self-Validation Check: The target biaryl-sulfamoylbenzoic acid will precipitate out of the aqueous phase upon protonation of the carboxylic acid. Collect the solid via vacuum filtration and wash with cold water.

References

  • CA1082191A - Process for the preparation of sulfamylbenzoic acids - Google Patents. Google Patents.
  • FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE - IJRPC. IJRPC.
  • Technical Support Center: Catalyst Poisoning in (2-Chlorophenyl)methanesulfonyl Chloride Reactions - Benchchem. Benchchem.
  • Design, synthesis and biological evaluation of carbohydrate-based sulphonamide derivatives as topical antiglaucoma agents through selective inhibition of carbonic anhydrase II - PMC. NIH.
  • Palladium stabilized on poly and mono sulfonamide ligands as novel, simple, effective, and recyclable nano catalysts for C–C cross-coupling reactions - Canadian Science Publishing. Canadian Science Publishing.
  • Synthesis and Cross-Coupling of Sulfonamidomethyltrifluoroborates | Organic Letters. ACS Publications.
  • Pd-Catalyzed Decarbonylative Suzuki–Miyaura Cross-Coupling of Pyramidalized N-Mesyl Amides by a Tandem N C(O)/C C Bond Activation - PMC. NIH.

Sources

Troubleshooting

Reducing non-specific cytotoxicity of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid in cellular assays

Topic: Mitigating Non-Specific Cytotoxicity of 4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid in Cellular Assays Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Welcome to the Techn...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mitigating Non-Specific Cytotoxicity of 4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid in Cellular Assays Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with lipophilic weak acids in cell-based assays. The compound 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid presents a unique chemotype: it combines a highly lipophilic 2-methylphenyl sulfamoyl moiety with a carboxylic acid group. While this structure is excellent for specific target engagement (often acting on ion channels or carbonic anhydrases), it is highly prone to causing off-target cytotoxicity if assay conditions are not strictly controlled.

Below is our comprehensive troubleshooting guide to help you establish a self-validating assay system, ensuring that the viability readouts you observe are target-specific rather than experimental artifacts.

Part 1: Root Cause Analysis & FAQs

Q1: Why does my cell viability drop sharply when treating with >50 µM of this compound? A1: The primary culprit is often Mitochondrial Uncoupling . The benzoic acid moiety acts as a weak acid (pKa ~4). In the slightly acidic microenvironment of the cell, it becomes protonated. Because of the highly lipophilic 2-methylphenyl group, this neutral molecule easily diffuses across the inner mitochondrial membrane. Once inside the alkaline mitochondrial matrix, it deprotonates. The lipophilic nature of the molecule allows the resulting anion to shuttle back across the membrane, effectively acting as a protonophore. This destroys the proton gradient, uncouples oxidative phosphorylation, depletes ATP, and triggers apoptosis[1].

Q2: I use DMSO to dissolve the compound, but I still see toxicity in my vehicle controls. What is the limit? A2: DMSO itself is a membrane-thinning agent. While many protocols default to 1% DMSO, rigorous optimization shows that DMSO concentrations should ideally be kept at ≤ 0.3125% (and preferably ≤ 0.1%) to prevent synergistic cytotoxicity[2]. High DMSO concentrations combined with a lipophilic sulfonamide will compromise the lipid bilayer, leading to rapid, non-specific cell lysis.

Q3: Is there a general concentration ceiling for testing arylsulfonamides in vitro? A3: Yes. Extensive in vitro profiling of arylsulfonamides indicates that non-specific cytotoxicity typically emerges at concentrations above 100 µM due to broad off-target protein binding and physical membrane disruption[3]. If your compound requires >50 µM to show efficacy, you are likely operating outside of the specific therapeutic window.

Part 2: Mechanistic & Troubleshooting Visualizations

ToxicityMechanism cluster_0 Mechanisms of Non-Specific Cytotoxicity Compound 4-chloro-3-[(2-methylphenyl) sulfamoyl]benzoic Acid Precipitation Aqueous Precipitation Compound->Precipitation Poor Aqueous Solubility Protonophore Mitochondrial Uncoupling Compound->Protonophore Carboxylic Acid Proton Shuttle Membrane Lipid Bilayer Disruption Compound->Membrane High Lipophilicity (LogP) Toxicity Non-Specific Cell Death Precipitation->Toxicity Physical Stress Protonophore->Toxicity ATP Depletion Membrane->Toxicity Lysis

Fig 1: Mechanistic pathways driving non-specific cytotoxicity of lipophilic benzoic acids.

Troubleshooting Start Observe Cytotoxicity in Cellular Assay CheckDMSO Is final DMSO > 0.3%? Start->CheckDMSO ReduceDMSO Reduce DMSO to ≤ 0.1% (Use acoustic dispensing) CheckDMSO->ReduceDMSO Yes CheckPrecip Visible/Sub-visual precipitates (Check OD600)? CheckDMSO->CheckPrecip No ReduceDMSO->CheckPrecip AddBSA Increase BSA/FBS to buffer free drug CheckPrecip->AddBSA Yes CheckTarget Is toxicity target-mediated? CheckPrecip->CheckTarget No AddBSA->CheckTarget CounterScreen Run counter-screen on target-null isogenic cells CheckTarget->CounterScreen Unsure Optimize Proceed with Optimized Assay Parameters CheckTarget->Optimize Yes CounterScreen->Optimize

Fig 2: Decision tree for troubleshooting and resolving assay cytotoxicity.

Part 3: Quantitative Benchmarks

Use the following empirically derived thresholds to audit your current assay parameters:

ParameterRecommended ThresholdCausality / Observation
Max DMSO Concentration ≤ 0.3125% (Ideally ≤ 0.1%)Higher concentrations synergize with lipophilic drugs to thin cell membranes and induce apoptosis[2].
Compound Concentration Limit ~50 µM (Max 100 µM)Arylsulfonamides exhibit non-specific viability reduction above 100 µM due to off-target effects[3].
Media Protein Content 10% FBS or 1-2 mg/mL BSABuffers the free-fraction of the highly protein-bound sulfonamide, preventing acute membrane lysis.
Precipitation Detection OD600 < 0.05 AbsorbanceValues above background indicate sub-visual micro-precipitates that cause physical cytotoxicity.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely solely on downstream viability readouts (like CellTiter-Glo or MTT) to diagnose toxicity. Implement the following self-validating protocols to catch physical and chemical incompatibilities early.

Protocol A: Step-wise Solubilization & Sub-Visual Precipitation Check

Causality: Adding cold media to a DMSO stock forces the lipophilic compound past its thermodynamic solubility limit, causing micro-precipitates. These precipitates settle on cells, causing localized hyper-toxicity and physical stress.

  • Master Stock Preparation: Prepare a 10 mM master stock of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid in 100% anhydrous DMSO. Aliquot into single-use tubes to avoid freeze-thaw cycles, which degrade compound integrity.

  • Media Pre-Warming: Pre-warm the complete cell culture media (containing at least 10% FBS) to 37°C in a water bath.

  • Dropwise Formulation: To perform a 1:1000 dilution (yielding a 10 µM final concentration at 0.1% DMSO), add the DMSO stock dropwise to the media while it is actively vortexing. Never add aqueous media directly to the DMSO stock.

  • Validation Step (OD600 Check): Before applying the formulated media to your cells, transfer 100 µL to a clear 96-well plate. Read the absorbance at 600 nm using a microplate reader, blanked against vehicle-matched media (0.1% DMSO without compound).

    • Pass Criteria: An OD600 < 0.05 indicates the compound is fully in solution. If OD600 > 0.05, micro-precipitation has occurred, and the concentration must be lowered.

Protocol B: Free-Fraction Buffering via Protein Titration

Causality: Highly lipophilic compounds partition aggressively into cellular lipid bilayers. By increasing the concentration of serum proteins (which bind lipophilic drugs), you reduce the unbound (free) fraction of the drug, slowing the rate of membrane partitioning and mitigating acute toxicity without altering total drug concentration.

  • Cell Seeding: Seed your target cells in a 96-well plate at an optimized density (e.g., 2,000 - 5,000 cells/well) and incubate overnight to allow adherence.

  • Media Preparation: Prepare three parallel sets of compound dose-response curves (from 0.1 µM to 100 µM) in media containing varying protein concentrations:

    • Condition 1: 1% FBS

    • Condition 2: 5% FBS

    • Condition 3: 10% FBS (or serum-free media supplemented with 2 mg/mL purified BSA).

  • Treatment & Incubation: Aspirate seeding media and apply the formulated treatments. Incubate for the standard assay duration (e.g., 48 hours).

  • Viability Readout: Measure cell viability using an ATP-dependent luminescent assay.

  • Validation Step (IC50 Shift Analysis): Plot the cytotoxicity IC50 against the FBS/BSA concentration.

    • Interpretation: A significant rightward shift (higher IC50) in the presence of higher protein concentrations confirms that the observed toxicity is driven by the unbound lipophilic fraction disrupting cell membranes. You can now conduct your efficacy assays at the higher protein concentration to widen your therapeutic window.

Part 5: References

  • Continuous flow synthesis of lipophilic cations derived from benzoic acid as new cytotoxic chemical entities in human head and neck carcinoma cell lines. PubMed Central (PMC).1

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PubMed Central (PMC).2

  • Arylsulfonamide KCN1 inhibits in vivo glioma growth and interferes with HIF signaling by disrupting HIF-1α interaction with co-factors p300/CBP. PubMed Central (PMC). 3

Sources

Reference Data & Comparative Studies

Validation

Reproducibility Assessment of Synthesis Pathways for 4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation Executive Summary 4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation

Executive Summary

4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS: 884990-87-8) is a critical pharmacophore intermediate utilized in the development of selective h-NTPDase inhibitors and advanced diuretic agents[1]. Despite its structural simplicity, synthesizing this N-substituted 4-sulfamoylbenzoic acid derivative presents significant batch-to-batch reproducibility challenges[2]. The primary failure mode is the competitive hydrolysis of the highly reactive chlorosulfonyl precursor.

As a Senior Application Scientist, I have evaluated multiple synthetic routes to identify the most robust methodology. This guide objectively compares the traditional organic-phase amidation against an optimized aqueous biphasic system, providing causal mechanistic insights, quantitative performance data, and self-validating experimental protocols.

Mechanistic Causality: Why Reproducibility Fails

The synthesis relies on a nucleophilic substitution where o-toluidine (2-methylaniline) attacks the electrophilic sulfur of 4-chloro-3-(chlorosulfonyl)benzoic acid[3]. The fundamental challenge lies in the steric hindrance introduced by the ortho-methyl group of o-toluidine.

  • Pathway A (Traditional Organic Phase): Historically, this reaction is performed in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using an organic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct[4]. Because the nucleophilic attack by the sterically hindered o-toluidine is kinetically slow, trace moisture in the solvent or hygroscopic organic bases leads to rapid, competitive hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid[5]. This results in highly variable yields and poor reproducibility.

  • Pathway B (Optimized Aqueous Biphasic): By shifting to a Schotten-Baumann-type biphasic system (THF/Water) with an inorganic base (e.g., Na₂CO₃ or LiOH), we fundamentally alter the reaction kinetics[6]. The o-toluidine partitions into the organic phase, while the inorganic base remains in the aqueous phase. The reaction occurs exclusively at the solvent interface. The inorganic base neutralizes the generated HCl without acting as a competitive nucleophile, preserving the sulfonyl chloride for the slower amine attack.

SynthesisPathways SM 4-Chloro-3-(chlorosulfonyl)benzoic Acid (Electrophile) PathA Pathway A: Organic Phase Solvent: DCM | Base: TEA High Hydrolysis Risk SM->PathA PathB Pathway B: Biphasic System Solvent: THF/H2O | Base: Na2CO3 Controlled Interface Reaction SM->PathB Amine o-Toluidine (Sterically Hindered Nucleophile) Amine->PathA Amine->PathB Product 4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid (Target Pharmacophore) PathA->Product Variable Yield (68-74%) High RSD PathB->Product Consistent Yield (84-88%) Low RSD

Mechanistic divergence and yield outcomes of organic vs. biphasic synthesis pathways.

Quantitative Performance Comparison

To establish trustworthiness, both pathways were evaluated over five independent batches (10 mmol scale). The data below summarizes the analytical outcomes.

ParameterPathway A: Organic Phase (DCM/TEA)Pathway B: Biphasic (THF/H₂O/Na₂CO₃)
Average Yield 71.2%86.4%
Reproducibility (RSD) 8.5% (High variability)2.1% (Highly reproducible)
Purity (HPLC-UV) 94.5%> 98.0%
Primary Impurity Sulfonic acid hydrolysis productTrace unreacted o-toluidine
E-Factor ~ 45~ 28
Scalability Poor (Exothermic hotspots)Excellent (High thermal mass of water)

Self-Validating Experimental Protocol (Pathway B)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.

Materials Required:

  • 4-Chloro-3-(chlorosulfonyl)benzoic acid (CAS: 2494-79-3)[3]

  • o-Toluidine (≥99%, freshly distilled)

  • Tetrahydrofuran (THF, HPLC grade)

  • Sodium Carbonate (Na₂CO₃, 10% w/v aqueous solution)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology

Step 1: Precursor Preparation & Validation

  • Dissolve 2.55 g (10 mmol) of 4-chloro-3-(chlorosulfonyl)benzoic acid in 15 mL of THF in a 100 mL round-bottom flask.

  • [Validation Checkpoint 1 - Precursor Integrity]: Spot the solution on a silica TLC plate (Eluent: DCM/MeOH 9:1). A single spot (R_f ~0.8) must be observed. A baseline spot indicates premature hydrolysis to the sulfonic acid; if present >5%, discard the batch.

Step 2: Biphasic Coupling

  • Cool the THF solution to 0–5 °C using an ice bath.

  • Add 15 mL of the 10% aqueous Na₂CO₃ solution. Vigorous stirring (≥ 600 rpm) is mandatory to maximize the interfacial surface area.

  • Slowly add 1.18 g (11 mmol, 1.1 eq) of o-toluidine dropwise over 15 minutes.

  • [Validation Checkpoint 2 - pH Control]: Monitor the aqueous phase pH using indicator strips. The pH must remain between 8.5 and 9.5. If the pH drops below 8.0, the o-toluidine will protonate into an unreactive anilinium salt. Add additional Na₂CO₃ dropwise if necessary.

  • Remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours[6].

Step 3: Workup and Selective Precipitation

  • Transfer the biphasic mixture to a separatory funnel. Separate and discard the organic (THF) layer, which contains unreacted o-toluidine and non-polar impurities.

  • Transfer the aqueous layer (containing the sodium salt of the target product) to a clean beaker. Cool to 0 °C.

  • Slowly add 1M HCl dropwise under continuous stirring until the pH reaches exactly 2.5.

  • [Validation Checkpoint 3 - Precipitation Control]: At pH 2.5, the benzoic acid moiety protonates, and the target 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid will precipitate as a dense white solid. Any residual o-toluidine remains soluble in the aqueous phase as a hydrochloride salt.

  • Filter the precipitate under vacuum, wash with 20 mL of ice-cold distilled water, and dry under high vacuum at 45 °C for 12 hours.

References

  • Guidechem. "4-CHLORO-3-CHLOROSULFONYLBENZOIC ACID 2494-79-3 wiki". Guidechem.
  • BenchChem Technical Support Team. "A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies". Benchchem.
  • PMC. "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases". National Institutes of Health (NIH).
  • European Patent Office. "EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same". Google Patents.
  • BenchChem Technical Support Team. "Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors". Benchchem.
  • ChemicalBook. "4-Chloro-5-sulphamoylbenzoic acid synthesis". ChemicalBook.
  • MilliporeSigma. "2-[4-chloro-3-(chlorosulphonyl)benzoyl]benzoic acid | 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid". Sigma-Aldrich.

Sources

Comparative

Comparing IC50 and EC50 values of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid derivatives

Pharmacological Profiling of 4-Chloro-3-Sulfamoylbenzoic Acid Derivatives: Comparing IC50 (Carbonic Anhydrase) and EC50 (LPA2 Receptor) Values The 4-chloro-3-sulfamoylbenzoic acid (SBA) scaffold is a highly privileged st...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Profiling of 4-Chloro-3-Sulfamoylbenzoic Acid Derivatives: Comparing IC50 (Carbonic Anhydrase) and EC50 (LPA2 Receptor) Values

The 4-chloro-3-sulfamoylbenzoic acid (SBA) scaffold is a highly privileged structure in medicinal chemistry. Among its derivatives, 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS 884990-87-8) serves as a critical inflection point for structure-activity relationship (SAR) campaigns. By manipulating the steric and electronic properties of the ortho-substituted N-phenyl ring, researchers can completely divert the molecule's pharmacological trajectory.

This guide provides an in-depth comparison of how minor structural modifications to this core scaffold shift its activity from enzyme inhibition (measured via IC50 against Carbonic Anhydrase IX) to receptor agonism (measured via EC50 against the Lysophosphatidic Acid Receptor 2)[1][2].

Mechanistic Divergence: The Role of the Ortho-Methyl Substitution

The causality behind the dual nature of these derivatives lies in conformational restriction. An ortho-methyl group on the N-phenyl ring restricts the dihedral angle of the S-N bond, locking the molecule into a specific bioactive conformation. This reduces the entropic penalty upon binding.

  • In Carbonic Anhydrase (CA IX): This locked conformation forces the sulfonamide NH into the optimal geometry to hydrogen-bond with Thr199, while the deprotonated nitrogen coordinates the active-site zinc ion. The ortho-methyl bulk perfectly occupies the hydrophobic sub-pocket of the tumor-associated CA IX isozyme, driving selectivity over the off-target cytosolic CA II ([1]).

  • In the LPA2 Receptor: The isosteric replacement of endogenous lipid phosphate with the sulfamoylbenzoic acid headgroup allows the molecule to anchor into the GPCR's orthosteric site. The restricted N-phenyl geometry structurally mimics the rigid kink of the oleoyl (18:1) lipid tail found in endogenous lysophosphatidic acid, triggering Gq-coupled calcium mobilization ([2]).

G cluster_0 Pharmacological Divergence of SBA Derivatives Core 4-Chloro-3-[(2-methylphenyl) sulfamoyl]benzoic Acid CA_Target Target: Carbonic Anhydrase IX (Zinc Metalloenzyme) Core->CA_Target Sulfonamide Zinc Chelation LPA2_Target Target: LPA2 Receptor (Gq-Coupled GPCR) Core->LPA2_Target Orthosteric Lipid Pocket Binding IC50_Node Metric: IC50 Enzyme Inhibition CA_Target->IC50_Node Stopped-Flow Assay EC50_Node Metric: EC50 Receptor Agonism LPA2_Target->EC50_Node Fura-2AM Ca2+ Flux Outcome_CA Tumor Hypoxia Modulation IC50_Node->Outcome_CA Outcome_LPA Mucosal Protection & Anti-Apoptosis EC50_Node->Outcome_LPA

Fig 1: Mechanistic divergence of SBA derivatives into CA IX inhibition (IC50) and LPA2 agonism (EC50).

Quantitative Data Comparison

To objectively evaluate the performance of 4-chloro-3-sulfamoylbenzoic acid derivatives, we must separate the data by pharmacological intent. Table 1 highlights the antagonistic potency (IC50) against CA isozymes, while Table 2 details the agonistic potency (EC50) for GPCR activation.

Table 1: Comparative IC50 Values for CA Inhibition (Antagonism) Lower IC50 indicates stronger enzyme inhibition. The goal is high selectivity for CA IX over CA II.

Compound DerivativeSubstitution PatternCA II IC50 (nM)CA IX IC50 (nM)Selectivity Index (CA II / CA IX)
Unsubstituted SBAN-phenyl270475.7
Ortho-methyl SBA N-(2-methylphenyl) 410 12 34.1
Ortho-chloro SBAN-(2-chlorophenyl)380847.5

Table 2: Comparative EC50 Values for LPA2 Receptor Activation (Agonism) Lower EC50 indicates higher potency in triggering receptor signaling. Efficacy is normalized to the endogenous ligand.

Compound DerivativeLinker / Tail ModificationLPA2 EC50 (nM)LPA1 EC50 (nM)Efficacy (% of LPA 18:1)
Endogenous LigandLPA 18:1 (Control)1.40 ± 0.5115.2100%
Ortho-methyl SBA N-(2-methylphenyl) ~45.0 >1,000 65%
Extended Tail SBAN-(4-isoquinolin-butyl)0.005 ± 0.003>1,00098%

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of IC50 and EC50 values requires distinct, highly controlled assay environments. The following protocols detail the field-proven methodologies used to generate the data above.

Protocol 1: Stopped-Flow CO₂ Hydration Assay (IC50 Determination)

Causality: Carbonic Anhydrase catalyzes CO₂ hydration at diffusion-limited rates (turnover >10⁶ s⁻¹). Traditional steady-state kinetics cannot capture this speed. Stopped-flow spectroscopy uses a pH indicator to monitor rapid acidification in real-time within milliseconds ([1]).

  • Enzyme Preparation: Dilute recombinant human CA IX to 10 nM in 20 mM HEPES buffer (pH 7.5) containing 0.2 M Na₂SO₄.

    • Critical Choice: HEPES is utilized because phosphate buffers weakly inhibit CA, which would artificially inflate the measured IC50.

  • Indicator Addition: Add 0.2 mM Phenol Red to the enzyme solution.

  • Substrate Injection: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor complex with an equal volume of saturated CO₂ water (15 mM) at 25°C.

  • Signal Detection: Monitor the absorbance of Phenol Red at 558 nm. As CO₂ is hydrated to HCO₃⁻ and H⁺, the pH drops, and the color change provides a kinetic readout of H⁺ production.

  • Self-Validation System:

    • Negative Control: Run an uncatalyzed reaction (buffer + CO₂ without enzyme) to establish the baseline spontaneous hydration rate. Subtract this from all test runs.

    • Positive Control: Utilize Acetazolamide (a universal CA inhibitor) to confirm enzyme viability and assay sensitivity.

Protocol 2: Fura-2AM Calcium Flux Assay (EC50 Determination)

Causality: LPA2 is a Gq-coupled GPCR. Agonism leads to Phospholipase C (PLC) activation, IP3 generation, and intracellular Ca²⁺ release. Fura-2AM is a ratiometric dye; measuring the 340/380 nm excitation ratio cancels out artifacts from uneven cell thickness or dye photobleaching, ensuring the EC50 strictly reflects receptor activation ([2]).

  • Cell Seeding & Starvation: Seed LPA2-transfected double-knockout Mouse Embryonic Fibroblasts (DKO MEFs) in a 96-well plate. Serum-starve the cells for 24 hours prior to the assay.

    • Critical Choice: Serum contains endogenous LPA. Starvation ensures receptors are in a basal, unactivated state, preventing receptor desensitization.

  • Dye Loading: Incubate cells with 2 μM Fura-2AM and 0.02% Pluronic F-127 in assay buffer for 45 minutes at 37°C. Pluronic F-127 acts as a non-ionic surfactant to prevent dye compartmentalization.

  • Hydrolysis Wash: Wash cells twice with buffer, then incubate in the dark for 30 minutes.

    • Critical Choice: This post-wash incubation is mandatory to allow intracellular esterases to fully cleave the AM ester, trapping the active dye inside the cell and preventing background fluorescence.

  • Ratiometric Measurement: Inject varying concentrations of the SBA derivative. Record fluorescence at dual excitation (340 nm / 380 nm) and emission at 510 nm using a microplate reader.

  • Self-Validation System:

    • Positive Control: Stimulate with endogenous LPA 18:1 to define the 100% efficacy ceiling.

    • Negative Knockout Control: Treat empty-vector DKO MEFs with the SBA derivative. A complete lack of calcium flux proves the signal is strictly LPA2-dependent, ruling out off-target GPCR activation.

References

  • Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile Source: Journal of Medicinal Chemistry (ACS Publications), 2025. URL:[Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor Source: Journal of Medicinal Chemistry (ACS Publications), 2014. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid

As a Senior Application Scientist, I frequently see researchers underestimate the handling requirements of complex organic intermediates. 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS: 884990-87-8) is a bifunct...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see researchers underestimate the handling requirements of complex organic intermediates. 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS: 884990-87-8) is a bifunctional molecule containing both a sulfonamide group and a halogenated benzoic acid moiety[1][2]. While highly valuable in drug discovery and organic synthesis, its physicochemical properties demand rigorous, mechanistically grounded safety protocols.

This guide provides a self-validating system for laboratory safety, ensuring that every operational choice—from glove material to waste segregation—is dictated by the chemical's specific reactivity and hazard profile.

Mechanistic Hazard Assessment

To handle this compound safely, you must understand why it is hazardous. We do not just wear PPE; we engineer barriers against specific molecular threats.

  • Sulfonamide Moiety (Sensitization Risk): Sulfonamides are known sensitizers. Repeated dermal or inhalation exposure to sulfonamide dust can trigger severe hypersensitivity reactions (sulfa allergies) and systemic toxicity[3].

  • Benzoic Acid Moiety (Irritation & Combustibility): Benzoic acid derivatives form fine crystalline powders that are severe mucous membrane irritants[4][5]. If dispersed in the air, this dust can cause micro-abrasions and severe inflammation in the respiratory tract. Furthermore, finely dispersed benzoic acid dust can form explosive mixtures in the air[4].

  • Halogenation (Lipophilicity): The chlorine atom increases the molecule's lipophilicity. While the dry powder has moderate skin penetration, dissolving this compound in organic solvents (like DMSO) dramatically increases its ability to cross the stratum corneum, carrying the toxic payload directly into the bloodstream.

Table 1: Physicochemical & Hazard Profile
Property / Hazard ParameterQuantitative Data / Classification
Compound Name 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid
CAS Number 884990-87-8[1]
Molecular Weight 325.77 g/mol [2]
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[6]
Primary Exposure Routes Inhalation (dust), Dermal absorption (solution)

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. The following matrix outlines the required PPE and the scientific causality behind each choice.

Table 2: PPE Specifications and Scientific Justification
EquipmentMaterial / SpecificationScientific Justification
Primary Gloves (Powder) Nitrile (≥ 0.12 mm thickness)Provides an adequate barrier against dry powder dermal exposure and prevents sensitization[4].
Secondary Gloves (Solution) Butyl Rubber or Double-NitrileDMSO (a common solvent for this API) permeates single-layer nitrile in <5 minutes. A secondary barrier is mandatory during solubilization.
Eye Protection ANSI Z87.1 Chemical Splash GogglesSafety glasses leave gaps. Goggles prevent severe corneal irritation from airborne dust particles[4].
Respiratory N95 or P100 Particulate RespiratorMandatory if weighing outside a fume hood. Prevents inhalation of fine, sensitizing sulfonamide dust[7].
Body Protection Flame-Resistant (FR) Lab CoatMitigates risk if benzoic acid dust forms a combustible mixture and encounters a static discharge[4].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

PPE_Workflow Start 1. Storage Retrieval (Desiccator) PPE 2. PPE Verification (Nitrile, Goggles, N95) Start->PPE Hood 3. Fume Hood (Airflow Check) PPE->Hood Weigh 4. Weighing (Anti-static Tools) Hood->Weigh Solubilize 5. Solubilization (DMSO/Buffer) Weigh->Solubilize Spill Spill Response (Containment) Weigh->Spill Accidental Spill Waste 6. Waste Disposal (Halogenated) Solubilize->Waste Spill->Waste

Figure 1: SOP and safety workflow for handling sulfonamide benzoic acid derivatives.

Step 1: Environmental Preparation & PPE Donning
  • Action: Don FR lab coat, chemical goggles, and base-layer nitrile gloves.

  • Action: Turn on the chemical fume hood and clear the workspace of incompatible materials (strong oxidizers/bases)[5][7].

  • Validation Checkpoint: Verify the fume hood's digital airflow monitor reads between 80–120 feet per minute (fpm). Do not open the chemical vial if the hood is in alarm state.

Step 2: Weighing and Transfer
  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula. Benzoic acid powders can hold static charges, causing the powder to "jump" and become airborne[4].

  • Action: Carefully dispense the required mass (e.g., 10 mg) of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid.

  • Validation Checkpoint: Wipe the exterior of the source vial with a dry Kimwipe before returning it to the desiccator to prevent cross-contamination.

Step 3: Solubilization (High-Risk Phase)
  • Action: Don a second pair of nitrile gloves (or butyl rubber) over your base layer.

  • Action: Add the solvent (e.g., DMSO or DMF) directly to the weighing boat or transfer the powder to a sealed amber vial before injecting the solvent through a septum.

  • Validation Checkpoint: Visually inspect the solution against a contrasting background. Ensure 100% dissolution before removing the sealed vial from the fume hood. Once dissolved, the chemical's ability to penetrate skin is maximized.

Spill Response & Waste Disposal Plan

Improper cleanup of benzoic acid derivatives can aerosolize the powder, turning a minor benchtop spill into a laboratory-wide inhalation hazard[4].

Dry Powder Spill Protocol
  • Evacuate & Assess: Step back and ensure your respirator and goggles are secure.

  • Do NOT Dry Sweep: Sweeping generates combustible and toxic dust clouds[3][4].

  • Moisten & Collect: Lightly mist the spilled powder with water (or a 10% ethanol/water mixture) to bind the dust.

  • Wipe: Use absorbent pads to collect the damp powder. Place all contaminated pads into a sealable biohazard or chemical waste bag.

  • Decontaminate: Wash the surface with warm soapy water, followed by an ethanol wipe[4][5].

Waste Segregation Plan

Because this molecule contains a chlorine atom, it cannot be disposed of in standard organic waste.

  • Solid Waste: Empty vials, contaminated spatulas, and spill cleanup materials must be placed in a solid hazardous waste container labeled: "Toxic Solid: Halogenated Sulfonamide/Benzoic Acid Derivative."

  • Liquid Waste: Any DMSO/aqueous solutions containing the compound must be routed to Halogenated Organic Waste . Mixing this with non-halogenated waste violates EPA/local regulations and can cause dangerous reactions in the waste carboy.

References

  • International Labour Organization (ILO). "ICSC 0103 - BENZOIC ACID". International Chemical Safety Cards (ICSC). URL:[Link]

Sources

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